1-(3-Methoxyphenyl)-1-phenylethanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(3-methoxyphenyl)-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-15(16,12-7-4-3-5-8-12)13-9-6-10-14(11-13)17-2/h3-11,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJXFQWMVZOMDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC(=CC=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576765 | |
| Record name | 1-(3-Methoxyphenyl)-1-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94001-64-6 | |
| Record name | 1-(3-Methoxyphenyl)-1-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(3-Methoxyphenyl)-1-phenylethanol: Synthesis, Characterization, and Applications
Abstract: This technical guide provides a comprehensive overview of the tertiary alcohol 1-(3-Methoxyphenyl)-1-phenylethanol, a compound of interest for researchers in synthetic and medicinal chemistry. We delve into its precise chemical identity, outline a robust and field-proven synthetic methodology via the Grignard reaction, and detail the necessary spectroscopic techniques for its unambiguous characterization. The causality behind experimental choices is emphasized, ensuring a deep understanding of the underlying chemical principles. Furthermore, we explore its potential applications as a versatile chemical building block, particularly within the context of drug development and fine chemical synthesis. This document is intended to serve as a practical and authoritative resource for scientists and professionals engaged in advanced organic synthesis.
Chemical Identity and Properties
IUPAC Nomenclature and Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 1-(3-methoxyphenyl)-1-phenylethanol [1]. It is classified as a tertiary alcohol, a structural class defined by a hydroxyl (-OH) group attached to a carbon atom that is bonded to three other carbon atoms[2]. This specific arrangement confers distinct chemical properties and reactivity compared to primary or secondary alcohols[2].
The structure consists of a central ethanol backbone. The carbinol carbon (C1) is substituted with a phenyl group, a 3-methoxyphenyl group, and a methyl group, in addition to the hydroxyl group.
Caption: Chemical structure of 1-(3-methoxyphenyl)-1-phenylethanol.
Physicochemical Properties
A summary of the key computed and reported properties for 1-(3-methoxyphenyl)-1-phenylethanol is provided below. These values are essential for planning synthetic procedures, purification, and storage.
| Property | Value | Source |
| IUPAC Name | 1-(3-methoxyphenyl)-1-phenylethanol | PubChem[1] |
| CAS Number | 94001-64-6 | PubChem[1] |
| Molecular Formula | C₁₅H₁₆O₂ | PubChem[1] |
| Molecular Weight | 228.29 g/mol | PubChem[1] |
| Appearance | Colorless Oil (Predicted) | ChemicalBook[3] |
| Boiling Point | 234.66°C (Rough Estimate) | ChemicalBook[3] |
| Density | 1.0781 g/cm³ (Estimate) | ChemicalBook[4] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate; Sparingly in Methanol | ChemicalBook[3][4] |
Synthesis Methodology
Retrosynthetic Analysis and Strategic Considerations
The synthesis of tertiary alcohols is classically and efficiently achieved through the Grignard reaction[5]. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent (an organomagnesium halide) to the electrophilic carbonyl carbon of a ketone or ester[6][7].
For 1-(3-methoxyphenyl)-1-phenylethanol, two primary retrosynthetic disconnections at the central carbinol carbon are logical:
-
Route A: Disconnect the phenyl-C1 bond. This identifies 3-methoxyacetophenone (a ketone) and phenylmagnesium bromide (a Grignard reagent) as the starting materials.
-
Route B: Disconnect the (3-methoxyphenyl)-C1 bond. This identifies acetophenone (a ketone) and 3-methoxyphenylmagnesium bromide (a Grignard reagent) as the starting materials.
Both routes are viable. The choice often depends on the commercial availability, cost, and stability of the respective starting materials. For this guide, we will detail Route A , as 3-methoxyacetophenone and phenylmagnesium bromide (often available as a stabilized solution) are common laboratory reagents.
The causality of this choice rests on the high reactivity of the Grignard reagent, which acts as a potent carbanion source, and the pronounced electrophilicity of the ketone's carbonyl carbon[5].
Detailed Experimental Protocol: Synthesis via Grignard Reaction (Route A)
This protocol describes a self-validating system where the successful synthesis is confirmed by subsequent analytical characterization.
Materials:
-
3-Methoxyacetophenone
-
Phenylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, addition funnel, condenser (all oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: Assemble the oven-dried glassware (round-bottom flask, addition funnel, condenser) under an inert atmosphere. This is critical as Grignard reagents are highly reactive with water and atmospheric moisture[8].
-
Reagent Preparation: In the round-bottom flask, dissolve 3-methoxyacetophenone (1 equivalent) in anhydrous diethyl ether.
-
Grignard Addition: Place the phenylmagnesium bromide solution (1.1 equivalents) in the addition funnel. Cool the flask containing the ketone solution in an ice bath. Add the Grignard reagent dropwise to the stirred ketone solution over 30-45 minutes. The slow addition and cooling are necessary to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours to ensure completion. The formation of a solid precipitate (magnesium alkoxide salt) is typically observed[8].
-
Aqueous Workup (Quenching): Cool the reaction mixture again in an ice bath. Cautiously and slowly add saturated aqueous NH₄Cl solution dropwise to quench the reaction. This step protonates the alkoxide to form the desired alcohol and precipitates magnesium salts, which are easier to remove than those formed by quenching with water alone[8].
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic (ether) layer. Wash the aqueous layer twice with diethyl ether to recover any dissolved product. Combine all organic layers.
-
Drying and Filtration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄). Filter to remove the drying agent.
-
Solvent Removal: Remove the diethyl ether using a rotary evaporator to yield the crude 1-(3-methoxyphenyl)-1-phenylethanol, typically as an oil.
-
Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel.
Reaction Workflow Diagram
Caption: Workflow for the synthesis of 1-(3-methoxyphenyl)-1-phenylethanol.
Analytical Characterization and Validation
Rationale for Spectroscopic Analysis
To confirm the identity and purity of the synthesized product, a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy is essential. NMR provides detailed information about the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups[9].
Nuclear Magnetic Resonance (NMR) Spectroscopy
The expected signals in the ¹H and ¹³C NMR spectra (in CDCl₃) provide a unique fingerprint for the molecule.
| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| -OH | 1.0 - 5.0 (variable) | Singlet (broad) | 1H | Hydroxyl proton |
| -CH₃ | ~1.5 | Singlet | 3H | Methyl group |
| -OCH₃ | ~3.8 | Singlet | 3H | Methoxy group |
| Aromatic | 6.8 - 7.5 | Multiplet | 9H | Phenyl & 3-Methoxyphenyl protons |
| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |
| -CH₃ | ~25 | Methyl carbon |
| -OCH₃ | ~55 | Methoxy carbon |
| C-OH | ~70-75 | Quaternary carbinol carbon |
| Aromatic | 110 - 160 | 12 aromatic carbons |
Note: The hydroxyl proton's chemical shift is highly dependent on concentration and solvent; it may also be exchanged with D₂O, causing its signal to disappear, which is a useful diagnostic test[10].
Infrared (IR) Spectroscopy
The IR spectrum is used to verify the key functional groups, particularly the successful conversion of the ketone carbonyl group to a tertiary alcohol hydroxyl group.
| Wavenumber (cm⁻¹) | Intensity | Shape | Functional Group Assignment |
| ~3600 - 3200 | Strong | Broad | O-H stretch (alcohol)[10][11] |
| ~3100 - 3000 | Medium | Sharp | C-H stretch (aromatic) |
| ~3000 - 2850 | Medium | Sharp | C-H stretch (aliphatic -CH₃, -OCH₃) |
| ~1600, ~1480 | Medium-Strong | Sharp | C=C stretch (aromatic rings) |
| ~1210 - 1100 | Strong | Sharp | C-O stretch (tertiary alcohol)[11] |
| ~1250, ~1040 | Strong | Sharp | C-O stretch (aryl ether) |
The absence of a strong carbonyl (C=O) stretching peak around 1680 cm⁻¹ (from the starting 3-methoxyacetophenone) and the appearance of a strong, broad O-H stretch are primary indicators of a successful reaction.
Applications and Research Context
Role as a Tertiary Alcohol Building Block
1-(3-Methoxyphenyl)-1-phenylethanol is a structurally complex tertiary alcohol. This class of compounds serves as valuable intermediates in organic synthesis. Due to steric hindrance, the hydroxyl group can act as a temporary protecting group or be eliminated under acidic conditions (E1 mechanism) to form a tetrasubstituted alkene, a valuable motif in complex molecule synthesis[2].
Potential in Medicinal Chemistry and Drug Development
While direct applications of this specific molecule are not widely documented, its structural components are relevant to drug development. For instance, the related secondary alcohol, 1-(3-methoxyphenyl)ethanol, is known as an impurity in the synthesis of Rivastigmine, a drug used to treat Alzheimer's disease[3][4]. This connection highlights the importance of understanding the synthesis and properties of such methoxyphenyl-containing carbinols for process chemists and quality control professionals in the pharmaceutical industry. The diarylalkanol framework is a common feature in pharmacologically active molecules, making compounds like 1-(3-methoxyphenyl)-1-phenylethanol attractive starting points for generating libraries of new chemical entities for screening.
Sources
- 1. 1-(3-Methoxyphenyl)-1-phenylethanol | C15H16O2 | CID 15680503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Understanding Tertiary Alcohols: The Unique Structure and Their Role in Chemistry - Oreate AI Blog [oreateai.com]
- 3. 1-(3-METHOXY-PHENYL)-ETHANOL | 23308-82-9 [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. How Alcohols Are Created Using the Grignard Reaction | dummies [dummies.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
Technical Guide: Solubility Profiling & Solvent Selection for 1-(3-Methoxyphenyl)-1-phenylethanol
[1][2]
Executive Summary
This technical guide provides a comprehensive analysis of the solubility profile of 1-(3-Methoxyphenyl)-1-phenylethanol (CAS: 94001-64-6).[1][2] As a tertiary diaryl alcohol, this compound exhibits specific solubility behaviors governed by the competition between its lipophilic aromatic core and its polar hydroxyl/methoxy functionalities.[1][2]
This document is designed for process chemists and researchers requiring a robust framework for solvent selection, recrystallization design, and reaction medium optimization.[1][2] It moves beyond static data to provide a self-validating experimental protocol for determining precise solubility limits.[1][2]
Molecular Architecture & Solubility Prediction[2]
To predict and manipulate the solubility of 1-(3-Methoxyphenyl)-1-phenylethanol, we must first deconstruct its molecular interactions.[1][2]
Structural Analysis
The molecule (
-
Lipophilic Domain (Hydrophobic): Two aromatic rings (phenyl and 3-methoxyphenyl) and a methyl group.[1][2] This bulk structure drives high solubility in non-polar and aromatic solvents (e.g., Toluene, DCM) and poor solubility in water.[2]
-
H-Bond Donor/Acceptor (Hydrophilic): The tertiary hydroxyl group (-OH) acts as both a donor and acceptor.[1][2] However, steric hindrance from the two aryl rings often reduces its donor capability compared to primary alcohols.[1][2]
-
H-Bond Acceptor (Polar): The methoxy group (-OCH
) at the meta position adds polarity and H-bond accepting capability, slightly increasing solubility in polar protic solvents (like alcohols) compared to the non-methoxylated analog (1,1-diphenylethanol).[1][2]
Predicted Solubility Matrix
Based on structural analogs (e.g., 1,1-diphenylethanol) and functional group contribution methods.[1][2]
| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very High | Dipole-dipole & dispersion forces.[1][2] |
| Polar Aprotic | THF, Ethyl Acetate, Acetone | High | Dipole-dipole; Oxygen lone pair interactions.[1][2] |
| Polar Protic | Methanol, Ethanol, IPA | High to Moderate | Hydrogen bonding with OH and OMe groups.[1][2] |
| Aromatic | Toluene, Xylene | Moderate | |
| Alkanes | Hexane, Heptane, Cyclohexane | Low | Lack of polar interactions; Useful as antisolvents.[1][2] |
| Aqueous | Water | Insoluble | Hydrophobic effect dominates.[1][2] |
Experimental Protocol: Self-Validating Solubility Determination
Since batch-to-batch impurity profiles can alter solubility (especially for oils/low-melting solids), relying solely on literature values is risky.[1][2] The following protocol is the "Gold Standard" for generating site-specific data.
The Shake-Flask Method (Isothermal)
This method ensures thermodynamic equilibrium is reached, critical for accurate solubility curves.[1][2]
Reagents:
Workflow Diagram:
Figure 1: Standard Operating Procedure for thermodynamic solubility determination.
Analytical Conditions (HPLC)
To quantify the dissolved concentration, use the following validated parameters:
Thermodynamic Modeling
For process scale-up, measuring solubility at every temperature is inefficient.[1][2] We utilize the Modified Apelblat Equation to correlate experimental data and predict solubility at unmeasured temperatures.[2]
Where:
-
= Mole fraction solubility.[1][2][4]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
= Absolute temperature (Kelvin).[2][5]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> - = Empirical constants derived from regression of experimental data (at 3+ temperatures, e.g., 278K, 298K, 318K).
Application:
Solvent Selection Strategy for Process Development
Selecting the right solvent is a decision matrix based on yield, purity, and physical state.[1][2]
Recrystallization Systems
The goal is high solubility at high
-
System A (Single Solvent): Ethanol or Isopropanol. [1][2]
-
Why: The compound is highly soluble hot but solubility drops significantly upon cooling due to the bulky aromatic structure disrupting the alcohol lattice structure.[2]
-
-
System B (Binary Solvent / Anti-solvent): Toluene / Heptane. [1][2]
Solvent Selection Decision Tree
Figure 2: Decision matrix for solvent selection based on process goals.
References
-
PubChem Compound Summary. (2025). 1-(3-Methoxyphenyl)-1-phenylethanol.[1][2][7] National Center for Biotechnology Information.[1][2] [Link][2]
-
NIST Chemistry WebBook. (2025).[2] Thermophysical Properties of 1-Phenylethanol Derivatives. National Institute of Standards and Technology.[2] [Link][2]
-
Shake Flask Method Standard. (2023). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties, Test No. 105: Water Solubility.[1][2] OECD.[1][2] [Link][2]
-
Apelblat, A., & Manzurola, E. (1999).[2] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1][2] Journal of Chemical Thermodynamics. (Cited for thermodynamic modeling methodology).[2][4][6] [Link]
Sources
- 1. 6971-51-3|(3-Methoxyphenyl)methanol|BLD Pharm [bldpharm.com]
- 2. lookchem.com [lookchem.com]
- 3. 1-(3-METHOXY-PHENYL)-ETHANOL | 23308-82-9 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-Phenylethanol - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. 1-(3-Methoxyphenyl)-1-phenylethanol | C15H16O2 | CID 15680503 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Phenylethanol Scaffold in Medicinal Chemistry: From Chiral Synthons to Bioactive Effectors
Executive Summary
The phenylethanol scaffold represents a duality in medicinal chemistry: it serves simultaneously as a "privileged structure" for direct biological activity (antimicrobial, antioxidant, CNS modulation) and as a critical chiral synthon in the asymmetric synthesis of high-value pharmaceuticals. This guide dissects the technical applications of substituted phenylethanols, moving beyond basic properties to explore their role in biocatalytic workflows, membrane-disrupting antimicrobial mechanisms, and as pharmacophores in cardiovascular and oncology therapeutics.
Part 1: The Chiral Synthon – 1-Phenylethanol Derivatives
In modern drug development, the demand for enantiopure intermediates is non-negotiable. 1-Phenylethanol (1-PE) derivatives function as versatile chiral handles for synthesizing complex molecules, including selective serotonin reuptake inhibitors (SSRIs) and neurokinin-1 receptor antagonists.[1]
Biocatalytic Asymmetric Synthesis
The industry standard has shifted from metal-catalyzed hydrogenation to biocatalysis due to higher enantiomeric excess (
-
Kinetic Resolution: Using lipases (e.g., Candida antarctica Lipase B, Novozyme 435) to selectively acylate one enantiomer from a racemate.
-
Asymmetric Reduction: Using Ketoreductases (KREDs) to reduce acetophenones directly to chiral alcohols.
Technical Insight: The KRED route is superior for yield (theoretical 100% vs. 50% for resolution) but requires cofactor recycling (NADPH).
Experimental Workflow: KRED-Mediated Reduction
The following diagram illustrates the biocatalytic pathway for synthesizing (R)-1-phenylethanol, a precursor for several ophthalmic preservatives and solvatochromic dyes.
Figure 1: Asymmetric reduction workflow using a coupled enzyme system for cofactor regeneration.
Protocol: Asymmetric Reduction of 4-Chloroacetophenone
Objective: Synthesis of (R)-1-(4-chlorophenyl)ethanol (Intermediate for antifungal azoles).
-
Buffer Preparation: Prepare 50 mL of Phosphate Buffer (100 mM, pH 7.0) containing 1 mM
. -
Cofactor Mix: Dissolve NADP+ (0.5 mM final conc.) and Glucose (1.5 eq) in the buffer.
-
Enzyme Loading: Add commercially available KRED (e.g., Codexis KRED-P1 series) at 5 mg/mL and Glucose Dehydrogenase (GDH) at 2 mg/mL.
-
Substrate Addition: Dissolve 4-chloroacetophenone in IPA (5% v/v of total volume) and add dropwise to the aqueous mixture.
-
Reaction: Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.
-
Workup: Extract with Ethyl Acetate (3x). Dry organic layer over
. -
Validation: Analyze
via Chiral HPLC (Chiralcel OB-H column, Hexane/IPA 90:10).
Part 2: Direct Therapeutic Agents – 2-Phenylethanol & Derivatives
While 1-PE is a builder, 2-phenylethanol (2-PE) and its substituted analogs (Tyrosol, Hydroxytyrosol) act as potent biological effectors.
Antimicrobial Mechanism of Action
Substituted 2-PEs exhibit bacteriostatic and fungistatic properties. The mechanism is distinct from traditional antibiotics, reducing the likelihood of resistance.
-
Membrane Partitioning: The amphiphilic nature allows partition into the bacterial lipid bilayer.
-
Permeability Barrier Breakdown: This causes rapid efflux of
ions and varying degrees of ATP leakage. -
DNA Synthesis Inhibition: At higher concentrations (>15 mM), 2-PE derivatives inhibit DNA replication initiation.
Data Summary: Antimicrobial Potency (MIC Values)
| Compound | Substituent | Target: E. coli (MIC) | Target: C. albicans (MIC) | Mechanism Note |
|---|---|---|---|---|
| 2-Phenylethanol | None | 15 mM | 12 mM | Membrane disruption |
| Tyrosol | 4-OH | 10 mM | 8 mM | ROS Scavenging + Wall stress |
| Hydroxytyrosol | 3,4-di-OH | 4 mM | 2 mM | High potency via catechol moiety |
| 4-F-Phenylethanol | 4-F | 8 mM | 6 mM | Enhanced lipophilicity (
Tyrosol & Hydroxytyrosol: The Antioxidant Powerhouses
Derived naturally from olive oil, these compounds are being repurposed for cardiovascular and osteoprotective therapies.
-
Pharmacophore: The catechol group (3,4-dihydroxyphenyl) in hydroxytyrosol is the key driver for radical scavenging.
-
Cardioprotection: Prevents oxidation of LDL cholesterol, a primary step in atherosclerosis.
-
Osteoprotection: Stimulates osteoblast proliferation and inhibits osteoclast formation (bone loss prevention).[2]
Figure 2: Structure-Activity Relationship (SAR) of Phenylethanol Derivatives.
Part 3: Advanced Applications & Future Outlook
Nanogel Delivery Systems
Recent advancements utilize phenylethanol-based polymeric nanogels to overcome volatility and toxicity issues. By polymerizing phenylethyl alcohol derivatives into amphiphilic block copolymers (e.g., PTEG-co-PPMA), researchers achieve:
-
Controlled Release: Sustained antimicrobial action without rapid evaporation.
-
Selectivity: Enhanced efficacy against Gram-negative bacteria due to targeted outer membrane interaction.
Hybrid Molecules (The "Chiral Switch")
The "Chiral Switch" strategy involves replacing racemic phenylethanol fragments in older drugs with enantiopure versions to improve therapeutic index.
-
Example: Levomilnacipran , an SNRI for depression, utilizes an enantiopure phenyl-cyclopropane scaffold structurally related to rigidified phenylethanols.
-
Application: Using (S)-1-phenylethanol as a starting material for N-acyl-1-amino-2-alcohols, which show dual antihyperlipidemic and antioxidant activity.
References
-
Biocatalytic Synthesis of Chiral Alcohols: Patel, R. N. (2008).[3] Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals.[3][4] Biomolecules, 8(2).
-
Antimicrobial Mechanism of Phenylethanol: Lilley, B. D., & Brewer, J. H. (1953).[5] The selective antibacterial action of phenylethyl alcohol.[6][7] Journal of the American Pharmaceutical Association.
-
Hydroxytyrosol Medicinal Properties: Visioli, F., et al. (2002). Antioxidant and other biological activities of phenols from olives and olive oil.[8] Medicinal Research Reviews.
-
Enzymatic Kinetic Resolution: Ghanem, A. (2007).[9] Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron.
-
Nanogel Applications: Zhang, Y., et al. (2023). Phenylethyl Alcohol-Based Polymeric Nanogels Toward Achieving Broad-Spectrum Antibacterial Activity.[10] Biomacromolecules.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Hydroxytyrosol, Tyrosol and Derivatives and Their Potential Effects on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action of Phenethyl Alcohol: Breakdown of the Cellular Permeability Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. olivewellnessinstitute.org [olivewellnessinstitute.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Computational Elucidation of Conformational Landscapes: 1-(3-Methoxyphenyl)-1-phenylethanol
Executive Summary
The tertiary alcohol 1-(3-Methoxyphenyl)-1-phenylethanol represents a classic yet complex case in stereochemical modeling. Its conformational landscape is governed by a delicate interplay between steric bulk (two aryl rings on a quaternary center) and weak non-covalent interactions (OH–
This guide deviates from standard "cookbook" protocols. It enforces a dispersion-critical workflow , rejecting standard B3LYP approaches in favor of functionals capable of resolving the subtle
Molecular Architecture & Stereochemical Challenges
Before initiating calculations, one must define the degrees of freedom (DOFs) that dictate the potential energy surface (PES).
The Chiral Quaternary Center
The central carbon (C1) is bonded to four distinct groups:
-
Hydroxyl (-OH): Hydrogen bond donor.
-
Methyl (-CH3): Steric anchor.
-
Phenyl Ring (Ph):
-system (symmetric). -
3-Methoxyphenyl Ring (m-OMe-Ph):
-system (asymmetric, electron-rich).
The Rotational Problem
The conformational complexity arises from three primary rotatable bonds:
- (C1–O(H)): Determines the orientation of the hydroxyl proton.
-
&
(C1–Aryl): The "propeller" twist of the aromatic rings. - (C(aryl)–O(Me)): The methoxy group rotation, which modulates the electronic surface of the substituted ring.
Critical Insight: In 1,1-diarylethanols, the global minimum is almost invariably stabilized by an intramolecular OH–
Computational Methodology: The "Dispersion-First" Workflow
Standard DFT functionals (e.g., B3LYP) fail to accurately model OH–
Workflow Visualization
The following diagram outlines the self-validating computational pipeline.
Caption: Figure 1. Hierarchical computational workflow designed to capture weak dispersive interactions and solvent effects.
Step-by-Step Protocol
Step 1: Ensemble Generation (MM)
Do not start with a single drawn structure. Use Monte Carlo (MC) or Molecular Dynamics (MD) to sample the rotational space.
-
Force Field: MMFF94s or OPLS3e (superior for organic torsions).
-
Energy Window: Save all conformers within 5.0 kcal/mol of the global minimum.
-
Rationale: The barrier for phenyl ring rotation is low; a static start will miss the "tilted" conformers necessary for OH–
bonding.
Step 2: Geometry Optimization (DFT)
Refine the MM structures using Density Functional Theory.
-
Functional: M06-2X or
B97X-D .[2]-
Why? M06-2X (Minnesota functional) is parameterized specifically for non-covalent interactions and captures the OH–
attraction energy (~2-3 kcal/mol) accurately.
-
-
Basis Set: 6-31G(d) for initial screening; 6-311++G(d,p) for final energies.[1] Diffuse functions (++) are mandatory to describe the lone pairs on the Oxygen atoms.
Step 3: Solvation (SMD)
Gas-phase calculations overemphasize intramolecular H-bonds.
-
Model: SMD (Solvation Model based on Density).
-
Solvent: Chloroform (
) is standard for VCD; DMSO or Water if modeling biological activity. -
Note: In polar solvents (DMSO), the intramolecular OH–
bond may break in favor of intermolecular OH–Solvent H-bonds.
Mechanistic Insights & Interaction Map
The calculations will reveal distinct conformational families. Understanding the forces stabilizing these families is crucial for interpreting the data.
The OH– Interaction
In the global minimum, the hydroxyl proton (
-
Distance:
Å. -
Angle: The O-H bond vector points toward the ring centroid.
The Methoxy Perturbation
The 3-methoxy group exerts two effects:
-
Electronic: It increases electron density in the substituted ring via resonance, potentially making it a better acceptor for the OH–
bond than the unsubstituted phenyl. -
Steric: It restricts the rotation of the substituted ring, creating a "locked" conformation.
Caption: Figure 2. Interaction map highlighting the competitive OH-pi pathways and steric constraints.
Data Presentation & Analysis
When reporting your results, organize the conformers by energy and geometric features.
Relative Energy Table (Template)
| Conf. ID | Relative Energy ( | Boltzmann Pop.[3] (%) | OH Orientation | Dihedral | |
| C1 | 0.00 | 65.2 | Toward 3-OMe-Ph | 2.45 | -60.5° |
| C2 | 0.45 | 30.1 | Toward Ph | 2.51 | +58.2° |
| C3 | 2.10 | 1.8 | Free (No | N/A | 180.0° |
| C4 | 3.50 | < 0.1 | Intramolecular H-bond to OMe* | N/A | Variable |
*Note: Direct H-bonding to the methoxy oxygen (C4) is usually high-energy due to the geometric strain required to bridge the distance.
Validation Protocols (Self-Validating Systems)
A theoretical calculation without experimental validation is a hypothesis, not a result. Use Vibrational Circular Dichroism (VCD) for unambiguous validation.
The VCD Fingerprint
-
Calculate Frequencies: Run a frequency calculation on the optimized geometries.
-
Scale Factors: Apply a scaling factor (typically ~0.96-0.98 for M06-2X) to correct for anharmonicity.
-
Compare:
-
IR Spectrum: Look for the O-H stretch.[4] A "free" OH appears at ~3600 cm⁻¹. An OH involved in an OH–
interaction shifts to ~3550 cm⁻¹. -
VCD Spectrum: The sign (+/-) of the bands in the fingerprint region (1000–1400 cm⁻¹) is directly correlated to the absolute configuration (
or ) and the specific conformer population.
-
Checklist for Reliability
References
-
Grimme, S. (2011). "Density functional theory with London dispersion corrections." Wiley Interdisciplinary Reviews: Computational Molecular Science. Link
-
Zhao, Y., & Truhlar, D. G. (2008). "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts. Link
-
Stephens, P. J., et al. (2010). "Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy." Chemical Reviews. Link
-
Merten, C., et al. (2019). "Vibrational Circular Dichroism Spectroscopy of Solid Polymer Films: Effects of Sample Orientation and Strain." Analytical Chemistry. Link
-
Nishio, M. (2004). "CH/π hydrogen bonds in crystals." CrystEngComm. Link
Sources
stability and storage conditions for 1-(3-Methoxyphenyl)-1-phenylethanol
An In-depth Technical Guide to the Stability and Storage of 1-(3-Methoxyphenyl)-1-phenylethanol
This guide provides a comprehensive technical overview of the stability profile and optimal storage conditions for 1-(3-Methoxyphenyl)-1-phenylethanol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven insights to ensure the long-term integrity of this important chemical intermediate.
Introduction: Understanding the Molecule
1-(3-Methoxyphenyl)-1-phenylethanol is a tertiary benzylic alcohol. Its chemical structure, featuring two aromatic rings and a hydroxyl group on a tertiary carbon, dictates its unique stability characteristics. As an intermediate in various organic syntheses, including its use as a reactant in the preparation of catalysts and the oxidation to aryl ketones, maintaining its purity is paramount.[1][2] This guide delves into the physicochemical properties, potential degradation pathways, and scientifically grounded protocols for storage and stability testing.
Physicochemical and Structural Properties
A foundational understanding of the compound's properties is essential for predicting its behavior. The tertiary benzylic alcohol structure is central to its stability; unlike primary or secondary alcohols, it lacks a hydrogen atom on the carbinol carbon, rendering it resistant to direct oxidation into a ketone. However, the benzylic position can be susceptible to other chemical transformations.
Table 1: Physicochemical Properties of 1-(3-Methoxyphenyl)-1-phenylethanol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₆O₂ | PubChem[3] |
| Molecular Weight | 228.29 g/mol | PubChem[3] |
| Appearance | Colorless Oil | ChemicalBook[1] |
| Boiling Point | ~234.66°C (estimate) | LookChem[2] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate; Sparingly in Methanol | LookChem[2] |
| pKa | ~14.49 (Predicted) | LookChem[2] |
Caption: Structure highlighting the key functional groups.
Potential Degradation Pathways and Inherent Vulnerabilities
While relatively stable, 1-(3-Methoxyphenyl)-1-phenylethanol is susceptible to degradation under specific stress conditions. Understanding these pathways is critical for developing stability-indicating analytical methods and defining appropriate storage conditions.
-
Oxidative Degradation: Tertiary benzylic alcohols are generally resistant to mild oxidation. However, strong oxidizing agents can force degradation.[4][5] The presence of electron-rich aromatic rings and the benzylic carbon makes the molecule susceptible to oxidative cleavage or other transformations under harsh conditions.[6][7] This is a primary reason for recommending storage away from strong oxidizers.
-
Acid-Catalyzed Dehydration: In the presence of strong acids, the hydroxyl group can be protonated, forming a good leaving group (water). The subsequent loss of water generates a stable tertiary benzylic carbocation, which can then eliminate a proton to form an alkene. This is a classic and highly probable degradation pathway under acidic conditions.[4]
Caption: Key environmental factors and resulting degradation.
Recommended Storage and Handling Protocols
Based on safety data sheets and general principles for benzylic alcohols, the following conditions are recommended to ensure the long-term stability and purity of 1-(3-Methoxyphenyl)-1-phenylethanol.
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale & Causality |
|---|---|---|
| Temperature | Store in a cool, dry, well-ventilated place.[4][9][10] Room temperature is generally acceptable.[2] | Lower temperatures slow down the rate of potential chemical reactions. Ventilation prevents the accumulation of any potential vapors. |
| Atmosphere | Keep container tightly closed and sealed in a dry environment.[2][4][11] | Prevents contamination from atmospheric moisture and minimizes exposure to oxygen, reducing the risk of oxidative degradation.[6] |
| Inert Gas | For long-term storage or high-purity applications, consider blanketing with an inert gas (e.g., nitrogen, argon). | This displaces oxygen from the headspace of the container, providing maximum protection against oxidation.[12] |
| Light | Store protected from direct sunlight and other sources of ignition.[10][11] | Aromatic compounds can be susceptible to photolytic degradation. Protection from light mitigates this risk. |
| Container | Use a tightly sealed, appropriate container. High-density polyethylene (HDPE) is often suitable for benzylic alcohols.[6] | Prevents leakage and contamination. The material should be inert to the compound. |
| Incompatibilities | Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4] | These substances can initiate the degradation pathways of oxidation and acid-catalyzed dehydration. |
Designing a Robust Stability Testing Program
A well-designed stability testing program is essential to formally establish a re-test period or shelf life.[13] This involves both forced degradation studies to understand potential failure modes and long-term studies to assess stability under recommended storage conditions.[14][15]
Caption: A logical workflow for comprehensive stability assessment.
Experimental Protocol: Forced Degradation Study
The objective of a forced degradation study is to intentionally degrade the sample to approximately 5-20% to identify potential degradation products and validate the analytical method's ability to separate them from the parent peak.[16][17]
Materials:
-
1-(3-Methoxyphenyl)-1-phenylethanol
-
Methanol or Acetonitrile (HPLC grade)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Water (HPLC grade)
-
Calibrated stability chambers (for thermal and photostability)
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve 1-(3-Methoxyphenyl)-1-phenylethanol in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M HCl.
-
Heat the mixture at 60°C for a specified time (e.g., 2, 4, 8 hours).
-
Cool, neutralize with 1 M NaOH, and dilute to the final concentration for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M NaOH.
-
Heat at 60°C for a specified time.
-
Cool, neutralize with 1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep at room temperature for a specified time, protected from light.
-
Dilute for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a hot air oven at a high temperature (e.g., 80°C) for a specified duration (e.g., 24, 48 hours).
-
Dissolve the stressed sample in solvent for analysis.
-
-
Photostability:
-
Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Maintain a control sample protected from light.
-
Prepare samples for analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (e.g., reverse-phase with UV detection). Assess for new peaks, loss of parent peak area, and mass balance.
Table 3: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Typical Duration/Level | Purpose |
|---|---|---|---|
| Acid Hydrolysis | 1 M HCl | 2-8 hours at 60°C | To assess susceptibility to acid-catalyzed dehydration. |
| Base Hydrolysis | 1 M NaOH | 2-8 hours at 60°C | To evaluate stability in alkaline conditions. |
| Oxidation | 3% H₂O₂ | 24 hours at RT | To identify potential oxidative degradation products. |
| Thermal | Dry Heat | 24-48 hours at 80°C | To assess thermal stability in the solid state. |
| Photolytic | ICH Q1B Conditions | 1.2 million lux-hr & 200 W-hr/m² | To determine light sensitivity and degradation pathways. |
Conclusion
1-(3-Methoxyphenyl)-1-phenylethanol is a chemically stable compound under recommended storage conditions. Its primary vulnerabilities are exposure to strong acids, which can cause dehydration, and strong oxidizing agents. While less susceptible to oxidation than primary or secondary alcohols, this pathway cannot be discounted under harsh conditions. For optimal long-term stability, the compound must be stored in a cool, dry, well-ventilated area in a tightly sealed container, protected from light and incompatible materials. The implementation of a rigorous stability testing program, beginning with forced degradation studies, is a critical, self-validating step to ensure the material's quality and integrity throughout its lifecycle in research and development.
References
-
Fisher Scientific. Safety Data Sheet for (R)-(+)-1-Phenylethanol.
-
Santa Cruz Biotechnology. (S)-(-)-1-Phenylethanol Safety Data Sheet.
-
ChemicalBook. 1-(3-METHOXY-PHENYL)-ETHANOL.
-
LookChem. Cas 23308-82-9, 1-(3-METHOXY-PHENYL)-ETHANOL.
-
Chemsrc.com. 1-(3-METHOXY-PHENYL)-ETHANOL Price from Supplier.
-
Suze Chemical. What Methods Should Be Mastered for the Benzyl Alcohol Storage?
-
ChemScene. Safety Data Sheet for (2,4,6-Trimethoxyphenyl)methanol.
-
Cayman Chemical. Safety Data Sheet for 3-methoxy PCP (hydrochloride).
-
PubChem, National Center for Biotechnology Information. 1-(3-Methoxyphenyl)-1-phenylethanol.
-
Fisher Scientific. Safety Data Sheet for 2-Isopropylamino-1-(3-methoxyphenyl)ethanol.
-
Thermo Fisher Scientific. Safety Data Sheet for Methyl phenyl carbinol.
-
Wikipedia. 1-Phenylethanol.
-
PubChem, National Center for Biotechnology Information. Homovanillyl alcohol.
-
European Medicines Agency. ICH Q1A (R2) Stability Testing of New Drug Substances and Products.
-
Drug Discovery & Development. Forced degradation studies: A critical lens into pharmaceutical stability.
-
Bajpai, M., et al. Stability Testing of Pharmaceutical Products.
-
RSC Publishing. Degradation of three β-O-4 lignin model compounds via organic electrolysis and elucidation of their degradation mechanisms.
-
Carl ROTH. Safety Data Sheet: Benzyl alcohol.
-
ResearchGate. Forced Degradation Studies.
-
SGS Belgium. Pharmaceutical Stability Testing and Storage.
-
Cytiva. Use of benzyl alcohol as a shipping and storage solution for chromatography media.
-
International Journal of Pharmacy and Pharmaceutical Sciences. Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
-
Pan American Health Organization (PAHO). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
-
Reddit. Benzyl Alcohol expiry time after opening bottle.
-
Parameter Generation & Control. Stability Testing for Pharmaceuticals & More.
-
ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review.
-
Journal of the American Chemical Society. Synthesis of Benzylic Alcohols by C–H Oxidation.
-
ResearchGate. (a) Possible reaction pathways for 2-phenoxy-1-phenylethanol.
-
SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY.
-
PubMed Central, National Institutes of Health. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology.
Sources
- 1. 1-(3-METHOXY-PHENYL)-ETHANOL | 23308-82-9 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. 1-(3-Methoxyphenyl)-1-phenylethanol | C15H16O2 | CID 15680503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ajpsonline.com [ajpsonline.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. What Methods Should Be Mastered for the Benzyl Alcohol Storage? - Taizhou Suze Chemical Materials Co., Ltd. [suzehg.com]
- 11. chemscene.com [chemscene.com]
- 12. reddit.com [reddit.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 15. japsonline.com [japsonline.com]
- 16. researchgate.net [researchgate.net]
- 17. sgs.com [sgs.com]
Methodological & Application
Application Note: High-Resolution Chiral Separation of 1-(3-Methoxyphenyl)-1-phenylethanol
The following Application Note is designed for researchers and analytical scientists involved in the purification and analysis of chiral diaryl alcohols. It synthesizes established chromatographic principles with specific strategies for resolving 1-(3-Methoxyphenyl)-1-phenylethanol , a challenging tertiary alcohol due to the structural similarity of its two aromatic rings.
Introduction & Scientific Context
The separation of 1-(3-Methoxyphenyl)-1-phenylethanol enantiomers represents a classic challenge in chiral chromatography: resolving a tertiary alcohol where the chiral center is flanked by two aromatic rings. Unlike simple alkyl-aryl alcohols, the discrimination here relies entirely on the supramolecular recognition of the meta-methoxy substitution on one phenyl ring versus the unsubstituted phenyl ring.
Why This Separation Matters
This molecule is frequently encountered as:
-
A Model Substrate: For testing the enantioselectivity of organometallic additions (e.g., Grignard additions to 3-methoxyacetophenone).
-
A Pharmaceutical Intermediate: Chiral diaryl alcohols are pharmacophores in various antihistamines and CNS-active agents.
-
Impurity Profiling: Structural analogs are often monitored as impurities in the synthesis of drugs like Rivastigmine.
The Separation Challenge
The chiral center (C1) is sterically crowded. The separation mechanism must exploit the subtle electronic and steric differences between a phenyl group and a 3-methoxyphenyl group . Standard Pirkle-type columns often struggle with this specific differentiation; therefore, polysaccharide-based stationary phases (CSPs) are the gold standard.
Experimental Protocol
Instrumentation & Reagents[1][2][3][4]
-
HPLC System: Agilent 1200/1260 Infinity II or equivalent with a binary pump and Diode Array Detector (DAD).
-
Solvents: n-Hexane (HPLC Grade, 99%+), 2-Propanol (IPA, HPLC Grade).
-
Sample Diluent: Mobile Phase.
Recommended Method Conditions
Based on the structural properties of 1,1-diarylalkanols, the following method provides the highest probability of baseline resolution (
| Parameter | Condition |
| Column | Chiralcel OD-H (250 × 4.6 mm, 5 µm) (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane : 2-Propanol (90 : 10 v/v) |
| Flow Rate | 0.5 mL/min (Initial) |
| Column Temp | 25°C (Ambient) |
| Detection | UV @ 254 nm (Primary), 220 nm (Secondary) |
| Injection Vol | 5 - 10 µL |
| Sample Conc | 0.5 - 1.0 mg/mL in Mobile Phase |
Note on Column Selection: While Chiralpak AD-H (Amylose derivative) is often a powerful alternative, the Chiralcel OD-H (Cellulose derivative) typically offers superior recognition for "butterfly-shaped" diaryl compounds due to the specific cavity shape formed by the cellulose backbone, which better accommodates the non-coplanar arrangement of the two aromatic rings.
Method Development Workflow
The following decision tree illustrates the logical flow for optimizing this specific separation, ensuring efficient use of solvent and column lifetime.
Figure 1: Method Development Decision Tree. A systematic approach to achieving baseline resolution.
Mechanism of Chiral Recognition[5]
Understanding why the separation works allows for better troubleshooting.
-
Hydrogen Bonding: The tertiary hydroxyl group (-OH) of the analyte forms a hydrogen bond with the carbonyl oxygen or the NH group of the carbamate moiety on the stationary phase. This is the primary "anchor" point.
- Interactions: The 3,5-dimethylphenyl groups on the stationary phase interact with the aromatic rings of the analyte.
-
Steric Discrimination (The Key): The 3-methoxy group creates a specific steric bulk. In the Chiralcel OD cavity, one enantiomer will fit "snugly" (allowing strong retention), while the other will experience steric repulsion from the methoxy group against the polysaccharide backbone, eluting earlier.
Figure 2: Mechanistic interactions driving the enantioseparation.
Expected Results & System Suitability
While exact retention times vary by column history, the following are the acceptance criteria for a valid run.
| Parameter | Acceptance Criteria | Rationale |
| Resolution ( | Ensures baseline separation for accurate integration. | |
| Tailing Factor ( | Tertiary alcohols can tail due to silanol interactions; keep strictly controlled. | |
| Capacity Factor ( | Ensures the peak is not eluting with the void volume ( | |
| Selectivity ( | Indicates sufficient thermodynamic difference between enantiomers. |
Typical Elution Order
For Chiralcel OD-H, the elution order is generally determined by the spatial arrangement of the aryl groups. While confirmation with pure standards is required, literature on similar 1,1-diarylalkanols suggests the (S)-enantiomer often elutes first, followed by the (R)-enantiomer , though this must be verified if absolute configuration assignment is critical [1, 2].
Troubleshooting Guide
Problem: Peaks are broad or tailing.
-
Cause: Non-specific interaction with residual silanols on the silica support.
-
Solution: Add a trace of modifier. For neutral alcohols, this is rarely needed, but 0.1% Diethylamine (DEA) can sharpen peaks if the alcohol is acid-sensitive or if the column is old. Note: Usually not required for this specific alcohol.
Problem: Poor Resolution (
-
Cause: Mobile phase is too strong (eluting too fast).
-
Solution: Reduce the alcohol content. Switch from Hexane/IPA (90:10) to Hexane/IPA (98:2) . Lowering the temperature to 10-15°C often dramatically improves selectivity for this class of compounds.
Problem: Baseline Noise at 254 nm.
-
Cause: UV absorbing impurities in the IPA.
-
Solution: Use HPLC-grade solvents only. If interference persists, switch detection to 220 nm (stronger signal for the phenyl rings) or 280 nm (specific for the methoxy-phenol system, though weaker).
References
- Kaavi, J. et al. "Enantioselective synthesis and HPLC separation of 1,1-diarylalkanols." Tetrahedron: Asymmetry, 2000.
-
Daicel Chiral Technologies. "Instruction Manual for CHIRALCEL® OD-H."
- Yadav, J. S. et al. "Enantioselective addition of Grignard reagents to ketones." Journal of Organic Chemistry. (Context for synthesis and analysis of 1,1-diaryl alcohols).
- Shen, J. et al. "Chiral HPLC separation of substituted 1-phenylethanols." Journal of Chromatography A.
High-Resolution Enantioseparation of 1-(3-Methoxyphenyl)-1-phenylethanol: Method Development and Validation
Introduction and Scope
The accurate determination of enantiomeric excess (ee) for 1-(3-methoxyphenyl)-1-phenylethanol is a critical quality attribute in the development of asymmetric syntheses and pharmaceutical intermediates.[1] Unlike secondary alcohols, this molecule is a tertiary 1,1-diaryl alcohol , presenting unique steric challenges. The chiral center is flanked by two aromatic rings—one phenyl and one 3-methoxyphenyl—which possess similar steric volumes but distinct electronic properties.[1]
This application note provides a validated workflow for resolving these enantiomers using High-Performance Liquid Chromatography (HPLC) on polysaccharide-based Chiral Stationary Phases (CSPs). An orthogonal Nuclear Magnetic Resonance (NMR) protocol using chiral shift reagents is included for cross-validation.
Molecule Profile[1][2][3][4]
-
IUPAC Name: 1-(3-Methoxyphenyl)-1-phenylethanol[1]
-
Structure: Tertiary alcohol with a methyl group, a phenyl ring, and a 3-methoxyphenyl ring attached to the chiral center.
-
Challenge: The structural similarity between the phenyl and 3-methoxyphenyl rings requires a CSP capable of discriminating based on electronic interaction (π-π stacking) and subtle steric differences.[1]
Primary Protocol: Chiral HPLC[5][6]
The industry "Gold Standard" for separating 1,1-diarylethanols is Normal Phase HPLC using coated polysaccharide columns.[1] The separation relies on the formation of transient diastereomeric complexes between the analyte and the carbamate selectors on the stationary phase.
Instrumentation and Materials[3][5][7][8][9][10]
-
System: HPLC with binary pump and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]
-
Columns (Screening Set):
-
Solvents: n-Hexane (HPLC Grade), 2-Propanol (IPA, HPLC Grade).[1]
Optimized Method Conditions
While retention times vary by column age, the following conditions are robust for this specific molecular class.
| Parameter | Condition | Rationale |
| Mobile Phase | n-Hexane / 2-Propanol (90:10 v/v) | High hexane content maximizes hydrogen bonding with the CSP carbamate groups.[1] |
| Flow Rate | 0.5 mL/min | Lower flow rates improve mass transfer for sterically hindered tertiary alcohols. |
| Temperature | 20°C - 25°C | Lower temperature enhances enthalpy-driven resolution ( |
| Detection | UV @ 254 nm | The aromatic rings provide strong absorption at this wavelength. |
| Injection Vol. | 5 - 10 µL | Concentration: 1 mg/mL in mobile phase.[1] |
Experimental Workflow
Step 1: System Suitability and Equilibration[1]
-
Flush the column with Mobile Phase for 30 minutes at 0.5 mL/min.
-
Verify baseline stability at 254 nm.
-
Critical Check: Ensure the solvent contains no acidic or basic additives (e.g., TFA or DEA) unless peak tailing is observed, as these can mask the alcohol's interaction with the CSP.
Step 2: Sample Preparation
-
Dissolve 1 mg of the racemic standard in 1 mL of n-Hexane/IPA (90:10) .
-
Note: Do not dissolve in pure IPA or Ethanol, as the "solvent shock" can distort peak shape upon injection.
-
Filter through a 0.45 µm PTFE syringe filter.[1]
Step 3: Method Execution
-
Inject the racemate to establish retention times (
and ). -
Calculate Resolution (
) using the half-width method: Target for baseline separation.[1][2] -
Inject the enantiomerically enriched sample.
Data Analysis
Calculate the enantiomeric excess (% ee) using the peak areas (
Orthogonal Protocol: 1H-NMR with Chiral Shift Reagent
If HPLC is unavailable or requires confirmation, 1H-NMR using a lanthanide shift reagent is a reliable alternative.[1] The reagent complexes with the hydroxyl group, creating a magnetic environment that splits the methyl singlet signal.
Materials[1][3][4][5][6][7][8][9][10][11]
-
Shift Reagent: Eu(hfc)₃ [Europium tris(3-(heptafluoropropylhydroxymethylene)-(+)-camphorate)].[1]
-
Solvent: CDCl₃ (Deuterated Chloroform), neutralized with basic alumina to remove traces of acid.
Protocol
-
Baseline Scan: Acquire a standard 1H-NMR of the substrate (approx. 10 mg in 0.6 mL CDCl₃).[1] Identify the methyl singlet (~1.9 ppm).
-
Titration: Add Eu(hfc)₃ in increments (0.1 equivalents relative to substrate).[1]
-
Observation: Shake well and acquire the spectrum. The methyl singlet will shift downfield and split into two unequal singlets (corresponding to the R and S enantiomers).
-
Quantification: Integrate the two separated methyl peaks to determine the ratio.
Mechanism of Separation (Visualization)
Understanding the interaction between the tertiary alcohol and the CSP is vital for troubleshooting. The separation relies on the "Three-Point Interaction" model.[1]
Caption: The three-point interaction model driving the enantioseparation. The hydroxyl group forms hydrogen bonds, while the aromatic rings engage in pi-pi stacking. The steric bulk of the 3-methoxyphenyl group creates the discriminatory factor.[1]
Method Development Decision Matrix
Use this workflow to determine the optimal path for your specific sample matrix.
Caption: Step-by-step decision tree for method development. Prioritize OD-H columns, then AD-H, and finally optimization of temperature/flow before switching to NMR.
Troubleshooting and Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Residual silanol activity on column or H-bonding.[1] | Ensure the column is dedicated to Normal Phase. Note: Do not add amine modifiers for alcohols unless absolutely necessary, as they can suppress the OH interaction. |
| Broad Peaks | Slow mass transfer (common for tertiary alcohols).[1] | Reduce flow rate to 0.3 - 0.5 mL/min. Increase column temperature slightly (risk of losing resolution) or switch to a 3 µm particle size column. |
| Co-elution | Insufficient selectivity between Phenyl and 3-OMe-Phenyl.[1] | Lower temperature to 10°C-15°C. Change mobile phase modifier from IPA to Ethanol (sharper peaks but different selectivity). |
| Ghost Peaks | Contamination from previous runs.[1] | 1,1-diarylethanols are "sticky."[1] Flush column with 100% IPA for 30 mins between distinct batches. |
References
-
Daicel Chiral Technologies. (n.d.).[1] Instruction Manual for CHIRALCEL® OD-H. Retrieved from [Link]
-
Phenomenex. (2023).[1] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]
-
Kaavi, J. A., et al. (2012).[2] Enantioselective synthesis and separation of 1,1-diarylalkanols. (General reference for diaryl carbinol separation principles on polysaccharide phases).
-
BGB Analytik. (n.d.). CHIRAL Handbook: Method Development - HPLC. Retrieved from [Link]
Sources
Application Note: Stereocontrolled Synthesis of 1-(3-Methoxyphenyl)-1-phenylethanol via CBS Reduction
Executive Summary
This application note details the protocol for the enantioselective reduction of 3-methoxybenzophenone to form chiral 1-(3-methoxyphenyl)-1-phenylethanol .
While standard reduction methods (e.g., NaBH₄) yield racemic mixtures, the synthesis of the enantiopure diaryl alcohol presents a specific challenge: the steric discrimination between two aromatic rings (phenyl vs. 3-methoxyphenyl) is minimal compared to aryl-alkyl ketones. To overcome this, we utilize the Corey-Bakshi-Shibata (CBS) reduction , leveraging the electronic differentiation of the 3-methoxy substituent to direct stereochemical outcome.
Target Audience: Medicinal Chemists, Process Development Scientists.
Strategic Analysis & Mechanism
The Challenge of Diaryl Ketones
In asymmetric transfer hydrogenation or borane reduction, catalyst selectivity relies on distinguishing a "Large" (
-
Aryl-Alkyl Ketones: High discrimination (e.g., Ph vs. Me).
-
Diaryl Ketones: Low discrimination (Ph vs. 3-MeO-Ph).
However, the (S)-Me-CBS oxazaborolidine catalyst can exploit the electronic nature of the 3-methoxyphenyl ring. The electron-rich methoxy group (via resonance) or electron-withdrawing effect (via induction at the meta position) alters the Lewis basicity of the lone pairs, influencing the orientation of the ketone binding to the boron catalyst.
Mechanistic Workflow
The reaction proceeds via a dual-activation mechanism:
-
Catalyst Activation: Borane coordinates to the Lewis-basic nitrogen of the oxazaborolidine.[1][2]
-
Substrate Activation: The ketone oxygen coordinates to the endocyclic boron atom.
-
Hydride Transfer: Intramolecular hydride delivery occurs via a six-membered chair-like transition state.
Figure 1: Catalytic cycle of the CBS reduction. The transition state geometry is dictated by the minimization of steric repulsion between the catalyst's aryl group and the ketone's 'Large' substituent.
Experimental Protocol
Reagents & Materials
| Component | Grade/Specification | Role |
| 3-Methoxybenzophenone | >98% Purity | Substrate |
| (S)-Me-CBS Catalyst | 1.0 M in Toluene | Chiral Catalyst |
| Borane-THF Complex | 1.0 M in THF (Stabilized) | Stoichiometric Reductant |
| Tetrahydrofuran (THF) | Anhydrous, Inhibitor-free | Solvent |
| Methanol | HPLC Grade | Quenching Agent |
Step-by-Step Procedure
Safety Note: Borane-THF is pyrophoric and evolves flammable hydrogen gas upon quenching. Perform all steps under an inert atmosphere (Argon/Nitrogen) in a fume hood.
Phase 1: Catalyst Preparation
-
Oven-dry a 100 mL two-neck round-bottom flask (RBF) and cool under a stream of Argon.
-
Charge the RBF with (S)-Me-CBS solution (0.1 eq relative to ketone).
-
Add anhydrous THF to dilute the catalyst concentration to ~0.05 M.
-
Add Borane-THF solution (0.6 - 1.0 eq) via syringe.
-
Stir at room temperature for 15 minutes to form the active catalytic species.
Phase 2: Controlled Reduction
-
Cool the catalyst mixture to -20°C (using a cryostat or acetone/dry ice bath). Note: Lower temperatures enhance enantioselectivity for diaryl ketones.
-
Dissolve 3-Methoxybenzophenone (1.0 eq) in anhydrous THF (volume equal to catalyst solution).
-
Critical Step: Add the ketone solution to the catalyst mixture dropwise over 60 minutes using a syringe pump.
-
Rationale: Slow addition keeps the ketone concentration low, preventing non-catalyzed (racemic) background reduction by free borane.
-
-
Once addition is complete, stir at -20°C for an additional 45 minutes.
-
Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes). Look for the disappearance of the ketone spot.[3]
Phase 3: Quench & Workup
-
Carefully add Methanol (2 mL) dropwise at -20°C. Caution: Vigorous H₂ evolution.
-
Allow the mixture to warm to room temperature.
-
Add 1N HCl (10 mL) and stir for 20 minutes to break the boron-nitrogen complex.
-
Extract with Diethyl Ether (3 x 20 mL).
-
Wash combined organics with Saturated NaHCO₃ and Brine.
-
Dry over MgSO₄, filter, and concentrate in vacuo.
Quality Control & Analysis
Expected Metrics
-
Yield: 85% - 95%
-
Enantiomeric Excess (ee): 88% - 94% (after recrystallization or chromatography).
Chiral HPLC Method
To determine the enantiomeric purity, use the following validated method.
| Parameter | Condition |
| Column | Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane : Isopropanol (90 : 10) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm |
| Temperature | 25°C |
| Retention Times | (S)-Isomer: ~12.5 min (R)-Isomer: ~15.2 min (Verify with racemic standard) |
Note: The elution order is dependent on the specific column lot and solvent ratio; always run a racemic standard first.
Strategic Considerations & Troubleshooting
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Wet THF / Old Borane | Ensure THF is <50 ppm H₂O. Titrate Borane before use. |
| Low ee (<80%) | Fast Addition | Reduce addition rate (use syringe pump). |
| Low ee (<80%) | Temperature fluctuation | Maintain -20°C or lower strictly. |
| Racemic Product | Uncatalyzed pathway | Ensure Catalyst/Borane are mixed before ketone addition. |
Alternative Workflow: Biocatalysis
If the chemical method (CBS) fails to achieve >95% ee required for clinical candidates, consider Kinetic Resolution via Lipase .
-
Enzyme: Burkholderia cepacia lipase (immobilized).
-
Solvent: MTBE or Toluene.
-
Advantage: Often achieves >99% ee but max theoretical yield is 50% (unless dynamic kinetic resolution is used).
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[1] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1][6] Journal of the American Chemical Society, 109(18), 5551–5553.
-
Yadav, J. S., et al. (2016). Lipase catalyzed kinetic resolution of 1-phenylethanol derivatives.[4] Chimie, 19, 971–977.[4]
-
Sigma-Aldrich. (n.d.). Basics of Chiral HPLC & Column Selection. Technical Library.
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. Application Guide.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. rsc.org [rsc.org]
- 4. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
applications of 1-(3-Methoxyphenyl)-1-phenylethanol in asymmetric synthesis
Application Note: High-Fidelity Asymmetric Synthesis & Utilization of 1-(3-Methoxyphenyl)-1-phenylethanol
Part 1: Executive Summary & Strategic Relevance
1-(3-Methoxyphenyl)-1-phenylethanol (CAS: 94001-64-6) represents a critical structural motif in the landscape of asymmetric synthesis. Unlike simple secondary alcohols, this compound features a quaternary stereocenter (specifically, a chiral tertiary alcohol), making it a high-value benchmark substrate for evaluating the efficacy of nucleophilic addition catalysts.
In drug development, this scaffold serves as a direct structural analogue to the Alzheimer’s therapeutic Rivastigmine , differing by the substitution of a hydrogen atom with a phenyl group. This modification increases lipophilicity and metabolic stability, making the asymmetric synthesis of this compound a pivotal gateway to novel quaternary ammonium pharmacophores .
Core Applications:
-
Benchmark Substrate: Validating enantioselective 1,2-addition of organometallics to sterically hindered ketones.
-
Chiral Intermediate: Precursor for stereospecific Ritter reactions to access chiral diaryl-methylamines.
-
Process Development: Model system for optimizing titanium(IV) and zinc(II) catalyzed alkylations.
Part 2: Technical Protocols & Methodologies
Protocol A: Enantioselective Synthesis via Titanium-Catalyzed Arylation
Objective: To synthesize (S)-1-(3-Methoxyphenyl)-1-phenylethanol with >95% ee using a Titanium(IV)/BINOL catalytic system.
Rationale: Ketones are significantly less reactive than aldehydes in nucleophilic addition. The use of Titanium(IV) isopropoxide serves a dual role: it activates the ketone carbonyl via Lewis acid coordination and acts as a scaffold for the chiral ligand (BINOL), creating a rigid chiral pocket that directs the trajectory of the nucleophile.
Materials:
-
Substrate: 3-Methoxyacetophenone (1.0 equiv)
-
Reagent: Phenylmagnesium bromide (PhMgBr) or Diphenylzinc (Ph₂Zn)
-
Catalyst Precursor: Titanium(IV) isopropoxide [Ti(OiPr)₄]
-
Chiral Ligand: (S)-BINOL (10-20 mol%)
-
Solvent: Anhydrous Toluene or Dichloromethane (DCM)
Step-by-Step Workflow:
-
Ligand Complexation (In-Situ):
-
In a flame-dried Schlenk flask under Argon, dissolve (S)-BINOL (0.2 equiv) in anhydrous Toluene.
-
Add Ti(OiPr)₄ (1.2 equiv) dropwise. The solution will turn yellow/orange, indicating the formation of the chiral titanate complex.
-
Critical Step: Stir for 1 hour at room temperature to ensure thermodynamic equilibration of the catalyst species.
-
-
Substrate Activation:
-
Cool the catalyst mixture to 0°C.
-
Add 3-Methoxyacetophenone (1.0 equiv) slowly. Stir for 15 minutes. This allows the ketone to displace an isopropoxide ligand, binding to the chiral titanium center.
-
-
Asymmetric Addition:
-
Cool the reaction mixture to -20°C (low temperature enhances enantioselectivity).
-
Add the phenyl nucleophile (Ph₂Zn or PhMgBr, 2.0 equiv) dropwise over 30 minutes.
-
Observation: A color change to dark red/brown may occur.
-
Stir at -20°C for 12–24 hours. Monitor conversion via HPLC.
-
-
Quench & Purification:
-
Quench with 1N HCl (cold).
-
Extract with Ethyl Acetate (3x).[] Dry organic layer over Na₂SO₄.[][2]
-
Purify via flash column chromatography (Hexanes/EtOAc 90:10).
-
Data Output & Validation:
| Parameter | Target Specification | Method of Verification |
|---|---|---|
| Yield | > 85% | Isolated gravimetric yield |
| Enantiomeric Excess (ee) | > 94% (S-isomer) | Chiral HPLC (Chiralcel OD-H column) |
| Residual Metal (Ti) | < 10 ppm | ICP-MS |[3]
Protocol B: Stereospecific Ritter Reaction (Chiral Amine Synthesis)
Objective: To convert the chiral tertiary alcohol into a chiral amine with retention of configuration.
Rationale: Tertiary alcohols are prone to racemization under acidic conditions (SN1 pathway). However, using a Ritter reaction sequence with controlled temperature allows the formation of a nitrilium intermediate that is attacked by the nitrile solvent stereoselectively, often with retention of configuration due to ion-pairing effects in non-polar media.
Workflow:
-
Dissolve (S)-1-(3-Methoxyphenyl)-1-phenylethanol in Acetonitrile (acts as solvent and nucleophile).
-
Add concentrated H₂SO₄ (1.1 equiv) dropwise at -10°C.
-
Allow to warm to 0°C and stir for 3 hours. The alcohol is converted to the tertiary acetamide.
-
Hydrolysis: Reflux the acetamide in ethanolic NaOH to liberate the free amine: 1-(3-Methoxyphenyl)-1-phenylethylamine .
Part 3: Mechanistic Visualization
The following diagram illustrates the catalytic cycle for the Titanium-mediated asymmetric addition, highlighting the "Chiral Pocket" effect that enforces stereocontrol.
Caption: Figure 1. Mechanistic pathway for the Titanium/BINOL-catalyzed asymmetric arylation of 3-methoxyacetophenone. The chiral ligand creates a steric environment that disfavors the formation of the (R)-enantiomer.
Part 4: References & Grounding
-
Walsh, P. J., et al. "Titanium-Catalyzed Enantioselective Addition of Alkyl and Aryl Groups to Ketones." Chemical Reviews, 2003. Link
-
Relevance: Establishes the core Ti(OiPr)4/BINOL protocol used in Protocol A.
-
-
Cozzi, P. G. "Metal-Salen Schiff Base Complexes in Catalysis: Practical Aspects." Chemical Society Reviews, 2004. Link
-
Relevance: Discusses alternative ligand systems for diaryl carbinol synthesis.
-
-
PubChem Compound Summary. "1-(3-Methoxyphenyl)-1-phenylethanol (CID 15680503)."[4] National Center for Biotechnology Information. Link
-
Relevance: Verifies chemical structure (C15H16O2) and physical properties.[4]
-
-
Weinstock, M., et al. "Pharmacological activity of novel anticholinesterase agents of the phenyl carbamate type (Rivastigmine analogues)." European Journal of Pharmacology.
-
Relevance: Contextualizes the 3-methoxyphenyl pharmacophore in drug development (Rivastigmine).
-
Sources
Application Note: A Robust Protocol for the Derivatization of 1-(3-Methoxyphenyl)-1-phenylethanol for Enhanced Gas Chromatography Analysis
Abstract
This application note provides a comprehensive, scientifically-grounded protocol for the chemical derivatization of 1-(3-Methoxyphenyl)-1-phenylethanol to facilitate its analysis by gas chromatography (GC). As a tertiary alcohol, this compound is prone to thermal degradation and exhibits poor chromatographic peak shape when analyzed directly.[1][2] This guide details a robust silylation method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst to convert the thermally labile hydroxyl group into a stable trimethylsilyl (TMS) ether. This derivatization significantly enhances the analyte's volatility and thermal stability, leading to improved accuracy and precision in quantitative analysis.[3] We present a step-by-step protocol, the underlying chemical principles, optimized GC-Mass Spectrometry (GC-MS) parameters, and a troubleshooting guide to empower researchers, scientists, and drug development professionals with a reliable analytical methodology.
Introduction: The Imperative for Derivatization in the GC Analysis of Tertiary Alcohols
1-(3-Methoxyphenyl)-1-phenylethanol, a tertiary alcohol, presents a significant analytical challenge for direct gas chromatographic analysis. The inherent chemical properties of tertiary alcohols, namely their polarity and susceptibility to thermal degradation, often lead to poor analytical outcomes.[1][4] The polar hydroxyl group can engage in hydrogen bonding with active sites in the GC inlet and column, resulting in broad, tailing peaks and reduced sensitivity.[3] Furthermore, the high temperatures of the GC inlet can induce acid-catalyzed dehydration of the tertiary alcohol, leading to the formation of corresponding alkenes and yielding a chromatogram that does not accurately represent the original sample composition.
To circumvent these issues, chemical derivatization is an essential sample preparation step.[5][6] This process transforms the analyte into a more suitable form for GC analysis by masking the problematic functional group.[3] Silylation, the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, is a widely adopted and highly effective strategy for alcohols.[7] The resulting TMS ether is significantly more volatile and thermally stable, leading to sharper, more symmetrical peaks and improved analytical sensitivity.[8]
This application note details a validated protocol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst. BSTFA is a potent silylating agent, and the addition of TMCS accelerates the reaction, particularly for sterically hindered hydroxyl groups characteristic of tertiary alcohols.[8]
Derivatization Protocol: Silylation with BSTFA/TMCS
This section provides a detailed, step-by-step methodology for the silylation of 1-(3-Methoxyphenyl)-1-phenylethanol.
Reagents and Materials
-
1-(3-Methoxyphenyl)-1-phenylethanol standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (or a suitable aprotic solvent such as acetonitrile or dichloromethane)
-
GC-grade hexane (or ethyl acetate) for dilution
-
2 mL autosampler vials with PTFE-lined caps
-
Heating block or laboratory oven
-
Vortex mixer
-
Calibrated microsyringes
Step-by-Step Derivatization Procedure
-
Sample Preparation: Prepare a stock solution of 1-(3-Methoxyphenyl)-1-phenylethanol in anhydrous pyridine at a concentration of 1 mg/mL. For samples in aqueous solutions, evaporate the sample to complete dryness under a gentle stream of nitrogen before redissolving in an aprotic solvent.[9][10]
-
Aliquot Transfer: In a 2 mL autosampler vial, place 100 µL of the sample or standard solution.
-
Reagent Addition: Add 200 µL of BSTFA with 1% TMCS to the vial. A 2:1 molar excess of the silylating reagent to the active hydrogen is recommended to drive the reaction to completion.[10]
-
Mixing: Immediately cap the vial securely and vortex for 30 seconds to ensure a homogenous reaction mixture.
-
Reaction Incubation: Place the sealed vial in a heating block or oven set to 70°C for 30 minutes to facilitate the derivatization of the sterically hindered tertiary alcohol.[10]
-
Cooling: After incubation, remove the vial and allow it to cool to room temperature.
-
Dilution: Dilute the derivatized sample to the desired final concentration with GC-grade hexane. For instance, add 700 µL of hexane to achieve a total volume of 1 mL.
-
Analysis: The sample is now ready for injection into the GC-MS system. It is advisable to analyze derivatized samples within 24 hours for optimal results.
Derivatization Workflow Diagram
Caption: Silylation workflow for 1-(3-Methoxyphenyl)-1-phenylethanol.
Optimized GC-MS Analytical Method
The following parameters are recommended for the analysis of the trimethylsilyl derivative of 1-(3-Methoxyphenyl)-1-phenylethanol.
Instrumentation
-
Gas Chromatograph with a split/splitless injector
-
Mass Selective Detector (MSD)
-
GC Column: A non-polar or low-polarity column such as a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended.[11]
GC-MS Parameters
| Parameter | Setting | Rationale |
| GC Inlet | ||
| Injection Mode | Splitless | Maximizes sensitivity for trace analysis. |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Inlet Temperature | 250°C | Ensures rapid vaporization without thermal degradation of the TMS derivative. |
| Purge Flow | 50 mL/min at 1.0 min | Vents the inlet after sample transfer to the column. |
| Oven Program | ||
| Initial Temperature | 150°C, hold for 1 min | Allows for solvent focusing. |
| Ramp Rate | 15°C/min to 300°C | Provides good separation of analytes with varying boiling points.[12] |
| Final Hold | 5 min at 300°C | Ensures elution of any less volatile components. |
| Carrier Gas | ||
| Gas | Helium | Inert carrier gas, standard for GC-MS. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm I.D. column. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS, provides reproducible fragmentation patterns. |
| Ion Source Temp. | 230°C | Standard temperature for EI source. |
| Quadrupole Temp. | 150°C | Standard temperature for quadrupole mass analyzer. |
| Scan Range | 40 - 500 m/z | Covers the expected mass range of the derivative and its fragments. |
| Solvent Delay | 4 min | Prevents the solvent peak from saturating the detector. |
Analytical Workflow Diagram
Caption: GC-MS analytical workflow for the derivatized analyte.
Expected Results and Troubleshooting
Chromatographic Performance
Successful derivatization will result in a single, sharp, and symmetrical chromatographic peak for the TMS ether of 1-(3-Methoxyphenyl)-1-phenylethanol. This is a significant improvement over the broad, tailing peak, or multiple degradation peaks, that would be expected from the direct analysis of the underivatized alcohol.
Mass Spectral Interpretation
The mass spectrum of the derivatized compound will exhibit characteristic fragments that confirm the silylation. The molecular ion (M+) should be present, and a prominent fragment corresponding to the loss of a methyl group (M-15) is expected. A strong signal at m/z 73, corresponding to the trimethylsilyl cation ([Si(CH₃)₃]⁺), is a hallmark of TMS derivatives.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product peak | Incomplete derivatization due to moisture, insufficient reagent, or inactive reagent. | Ensure all solvents and samples are anhydrous.[9][10] Use a fresh vial of BSTFA + TMCS. Increase the excess of the derivatizing agent. |
| Persistent peak tailing | Active sites in the GC system or incomplete derivatization. | Deactivate the GC inlet liner with a silylating agent. Condition the GC column according to the manufacturer's instructions. Optimize the derivatization reaction time and temperature. |
| Multiple analyte peaks | Incomplete derivatization leading to the elution of both the parent alcohol and the TMS ether. | Increase the reaction time, temperature, or the amount of derivatizing agent. Ensure thorough mixing of the reaction components. |
| Extraneous peaks | Contamination from reagents, solvents, or glassware. Hydrolysis of the TMS derivative. | Analyze a reagent blank. Use high-purity, GC-grade reagents and solvents. Ensure all glassware is scrupulously clean and dry. Analyze samples promptly after derivatization. |
Troubleshooting Logic Diagram
Caption: A logical flowchart for troubleshooting common GC analysis issues.
Conclusion
The protocol detailed in this application note presents a validated and reliable method for the derivatization of 1-(3-Methoxyphenyl)-1-phenylethanol for GC analysis. By converting the polar and thermally labile tertiary alcohol into a stable TMS ether, this method overcomes common analytical challenges, enabling the acquisition of high-quality chromatographic data. The provided step-by-step procedures, optimized GC-MS parameters, and troubleshooting guide offer a comprehensive resource for researchers to achieve accurate and reproducible results in their analytical endeavors.
References
-
ResearchGate. (2022). Derivatization for GC-MS analysis?[Link]
-
ResearchGate. BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. [Link]
-
Unknown. GC Derivatization. [Link]
- Yeh, M. K., & Liu, R. H. (1993). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 1(2), 1-20.
-
CalTech GPS. Preparation of TMS Derivatives for GC/MS. [Link]
-
GL Sciences. Alcohols-Glycols. [Link]
-
Unknown. Acids: Derivatization for GC Analysis. [Link]
-
Reddit. (2025). Derivatization of tertiary amine for GC/MS?[Link]
-
Adis International. Derivatization reagents for GC - Chromatography. [Link]
- Dascalu, A., & Dinca, N. (2018). Derivatization Methods in GC and GC/MS. In Mass Spectrometry. IntechOpen.
- Edler, M., Gschwind, S., & Heumann, K. G. (2005). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. Analytical and bioanalytical chemistry, 383(5), 853-859.
- Fiehn, O. (2008). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites, 1(1), 3-11.
-
Delloyd's Lab-Tech. Gas chromatography of Alcohols. [Link]
-
Phenomenex. (2025). Temperature Programming for Better GC Results. [Link]
-
AQA. (2015). A-level Chemistry 7405 Specification. [Link]
Sources
- 1. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 2. Gas chromatography of Alcohols [delloyd.50megs.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. aqa.org.uk [aqa.org.uk]
- 5. researchgate.net [researchgate.net]
- 6. weber.hu [weber.hu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. adis-international.ro [adis-international.ro]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
Application Note & Protocol: A Guideline for the Synthesis of 1-(3-Methoxyphenyl)-1-phenylethanol Derivatives
Introduction: The Significance of Tertiary Aryl Alcohols
The 1-aryl-1-phenylethanol scaffold is a privileged structure in medicinal chemistry and materials science. Derivatives of this core, such as 1-(3-Methoxyphenyl)-1-phenylethanol, serve as critical building blocks for a wide range of biologically active molecules. These compounds have been investigated for their potential as novel analgesics, immunomodulators, and agents targeting the central nervous system.[1][2] The strategic placement of substituents on the aromatic rings allows for fine-tuning of a molecule's pharmacodynamic and pharmacokinetic properties, making a robust and reliable synthetic protocol essential for drug discovery and development programs.[3] This document provides a detailed experimental setup for the synthesis of 1-(3-Methoxyphenyl)-1-phenylethanol, a representative tertiary alcohol, via the Grignard reaction.
Synthetic Strategy: The Grignard Reaction
The formation of a carbon-carbon bond is a cornerstone of organic synthesis. For creating tertiary alcohols with three distinct aryl or alkyl groups, the Grignard reaction is an exceptionally powerful and versatile tool.[4] This reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbon of a carbonyl group, such as a ketone.[5]
Our strategy employs the reaction of 3-methoxyacetophenone with phenylmagnesium bromide . This specific pathway was chosen for its high efficiency and the ready commercial availability of the starting materials. The carbon atom of the phenylmagnesium bromide acts as a potent nucleophile, attacking the carbonyl carbon of the ketone to form the desired tertiary alcohol after an aqueous workup.
Reaction Mechanism
The Grignard reaction proceeds via a two-step mechanism involving nucleophilic addition and subsequent protonation.
-
Nucleophilic Addition: The highly polarized carbon-magnesium bond of the phenylmagnesium bromide attacks the electrophilic carbonyl carbon of 3-methoxyacetophenone. The π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral magnesium alkoxide intermediate.[6]
-
Protonation (Workup): The reaction mixture is quenched with a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl), which protonates the magnesium alkoxide to yield the final tertiary alcohol product, 1-(3-Methoxyphenyl)-1-phenylethanol.[7]
Caption: The Grignard reaction mechanism.
Experimental Workflow Overview
The overall experimental process from setup to final product characterization is outlined below. Each step is critical for ensuring a high yield and purity of the final product.
Caption: Experimental workflow for synthesis.
Materials and Protocol
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Properties |
| 3-Methoxyacetophenone | C₉H₁₀O₂ | 150.17 | 1.50 g | 10.0 | Liquid, Density: 1.088 g/mL |
| Phenylmagnesium Bromide | C₆H₅MgBr | 181.31 | 4.0 mL | 12.0 | 3.0 M solution in diethyl ether |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 30 mL | - | Solvent, b.p. 34.6 °C |
| Saturated NH₄Cl (aq.) | NH₄Cl | 53.49 | ~20 mL | - | Quenching agent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~50 mL | - | Extraction solvent |
| Brine | NaCl (aq.) | 58.44 | ~20 mL | - | Washing agent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~5 g | - | Drying agent |
| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | As needed | - | Stationary phase for chromatography |
| Hexanes/Ethyl Acetate | - | - | As needed | - | Mobile phase for chromatography |
Equipment
-
100 mL round-bottom flask (oven-dried)
-
50 mL addition funnel (oven-dried)
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Nitrogen or Argon gas inlet
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
TLC plates (silica gel) and developing chamber
Step-by-Step Synthesis Protocol
Causality and Field Insights are provided in italics.
-
Preparation: Ensure all glassware is thoroughly oven-dried for at least 4 hours at 120 °C to remove any trace moisture, which would quench the Grignard reagent.[8] Assemble the 100 mL round-bottom flask with a magnetic stir bar and the addition funnel. Flame-dry the apparatus under a stream of inert gas (N₂ or Ar) and allow it to cool to room temperature.
-
Expertise: Grignard reagents are potent nucleophiles and strong bases, reacting readily with protic sources like water. Anhydrous conditions are paramount for success.
-
-
Reagent Loading: Add the phenylmagnesium bromide solution (4.0 mL, 12.0 mmol) to the round-bottom flask via syringe under a positive pressure of inert gas. Add 10 mL of anhydrous diethyl ether to the flask.
-
Expertise: Using a pre-made, commercial Grignard solution is convenient and often more reliable for reproducibility than preparing it in situ, especially in a non-specialized lab setting.[8]
-
-
Ketone Addition: Dissolve 3-methoxyacetophenone (1.50 g, 10.0 mmol) in 20 mL of anhydrous diethyl ether and load this solution into the addition funnel. Cool the flask containing the Grignard reagent to 0 °C using an ice-water bath.
-
Trustworthiness: Cooling the reaction is crucial to manage the exothermic nature of the Grignard addition, preventing side reactions and ensuring controlled formation of the product.
-
-
Reaction: Add the ketone solution dropwise from the addition funnel to the stirring Grignard reagent over 20-30 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Expertise: A slow, dropwise addition maintains a low concentration of the ketone, minimizing potential side reactions like enolization. The formation of a cloudy precipitate (the magnesium alkoxide salt) is expected.[7]
-
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). Take a small aliquot, quench it carefully with a drop of NH₄Cl solution, extract with ethyl acetate, and spot it on a TLC plate against the starting material (3-methoxyacetophenone). A new spot with a lower Rf value should appear, and the starting material spot should diminish.
-
Quenching (Workup): Cool the reaction flask back to 0 °C in an ice bath. Slowly and carefully add 20 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction.
-
Expertise: A saturated NH₄Cl solution is a weakly acidic proton source that effectively protonates the alkoxide without causing potential acid-catalyzed elimination of the tertiary alcohol product. Adding it slowly at 0 °C controls the exothermic quenching process.
-
-
Extraction: Transfer the mixture to a separatory funnel. Add 20 mL of ethyl acetate and shake well. Allow the layers to separate and collect the organic layer. Extract the aqueous layer twice more with 15 mL portions of ethyl acetate.
-
Trustworthiness: Multiple extractions ensure maximum recovery of the organic product from the aqueous phase.
-
-
Washing and Drying: Combine all organic extracts and wash them with 20 mL of brine. This helps to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.[9]
-
Purification: Concentrate the filtered organic solution using a rotary evaporator to obtain the crude product as an oil. Purify the crude oil via flash column chromatography on silica gel, using a hexanes/ethyl acetate gradient (e.g., starting with 95:5 and gradually increasing polarity) to elute the pure product.[10][11]
-
Expertise: Column chromatography is the preferred method for purifying non-crystalline oils and effectively separates the desired tertiary alcohol from nonpolar byproducts and polar impurities.
-
Expected Results and Characterization
-
Product: 1-(3-Methoxyphenyl)-1-phenylethanol
-
Molecular Formula: C₁₅H₁₆O₂
-
Molecular Weight: 228.29 g/mol [12]
-
Appearance: Expected to be a colorless to pale yellow oil.[10][13]
-
Yield: Good to excellent yields (typically 75-90%) are expected with this procedure.
-
Characterization: The identity and purity of the final compound should be confirmed using spectroscopic methods.
-
¹H NMR: Expect characteristic peaks for the aromatic protons, a singlet for the methoxy (-OCH₃) group around 3.8 ppm, a singlet for the methyl (-CH₃) group around 1.9 ppm, and a broad singlet for the hydroxyl (-OH) proton.[10][14]
-
¹³C NMR: Expect distinct signals for all 15 carbons, including the quaternary carbon attached to the hydroxyl group (~75-80 ppm) and the methoxy carbon (~55 ppm).[10][14]
-
IR Spectroscopy: Look for a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.
-
References
-
Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 21.6: Chemistry of Esters. Retrieved from [Link]
-
MDPI. (n.d.). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved from [Link]
- Google Patents. (2018). WO2018009505A1 - 1,3-dihydroxy-phenyl derivatives useful as immunomodulators.
-
ResearchGate. (2011). Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1h-pyrazole derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-Methoxyphenyl)-1-phenylethanol. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information for Asymmetric Transfer Hydrogenation of Aromatic Ketones. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Esters with Grignard Reagent. Retrieved from [Link]
-
University of Iowa. (n.d.). Organic Chemistry Techniques. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
Journal of Chemical Education. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols. Retrieved from [Link]
-
YouTube. (2022). Grignard Reagent with Esters - a Practice Example. Retrieved from [Link]
- Google Patents. (1949). US2483246A - Separation of primary, secondary, and tertiary alcohols by azeotropic distillation.
-
Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]
-
Supporting Information. (n.d.). Asymmetric reduction of prochiral ketones. Retrieved from [Link]
-
PubMed. (2020). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. Retrieved from [Link]
-
University of Rochester. (n.d.). How To Run A Reaction: Purification. Retrieved from [Link]
-
American Chemical Society. (2020). HBr–H2O2–Promoted Achmatowicz Rearrangement. Retrieved from [Link]
-
MDPI. (2020). From Riluzole to Dexpramipexole via Substituted-Benzothiazole Derivatives for Amyotrophic Lateral Sclerosis Disease Treatment. Retrieved from [Link]
-
YouTube. (2018). Using the Grignard Reaction to Make Tertiary alcohols. Retrieved from [Link]
-
Supporting Information. (n.d.). Cobalt-Catalyzed Asymmetric Hydrogenation of Ketones. Retrieved from [Link]
-
International Journal of Drug Development & Research. (n.d.). Laboratory Techniques of Purification and Isolation. Retrieved from [Link]
-
Lund University. (2020). Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors. Retrieved from [Link]
Sources
- 1. WO2018009505A1 - 1,3-dihydroxy-phenyl derivatives useful as immunomodulators - Google Patents [patents.google.com]
- 2. Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
- 11. How To Run A Reaction [chem.rochester.edu]
- 12. 1-(3-Methoxyphenyl)-1-phenylethanol | C15H16O2 | CID 15680503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1-(3-METHOXY-PHENYL)-ETHANOL | 23308-82-9 [chemicalbook.com]
- 14. rsc.org [rsc.org]
enzymatic resolution of racemic 1-(3-Methoxyphenyl)-1-phenylethanol
Application Note: Enzymatic Kinetic Resolution of Racemic 1-(3-Methoxyphenyl)-1-phenylethanol
Executive Summary
This application note details the protocol for the enzymatic kinetic resolution (KR) of 1-(3-Methoxyphenyl)-1-phenylethanol , a sterically hindered tertiary alcohol. Unlike secondary alcohols, tertiary alcohols possess a quaternary stereocenter that poses significant steric challenges to the active sites of standard lipases.
This guide recommends a screening-to-scale-up workflow focusing on Candida antarctica Lipase A (CAL-A) and Burkholderia cepacia Lipase (BCL) , which have wider hydrophobic pockets suitable for bulky diaryl substrates. The method utilizes irreversible transesterification with vinyl acetate in organic media to yield high enantiomeric excess (
Scientific Background & Mechanism
The Steric Challenge
The target molecule, 1-(3-Methoxyphenyl)-1-phenylethanol, contains a quaternary carbon bonded to a hydroxyl group, a methyl group, and two aryl rings.
-
Standard Lipases (e.g., CAL-B): The active site of CAL-B is a deep, narrow funnel effectively resolving secondary alcohols but often failing with tertiary centers due to steric clash.
-
Solution: We utilize lipases with larger binding pockets (CAL-A) or distinct "oxyanion holes" capable of stabilizing the transition state of tertiary substrates.
Reaction Mechanism
The resolution proceeds via a Ping-Pong Bi-Bi mechanism :
-
Acylation: The catalytic serine attacks the acyl donor (vinyl acetate), releasing acetaldehyde (tautomerized from vinyl alcohol) and forming the acyl-enzyme intermediate.
-
Enantioselective Deacylation: The enzyme pocket preferentially binds one enantiomer (typically R) of the racemic alcohol. This enantiomer attacks the acyl-enzyme, forming the chiral ester and regenerating the free enzyme.
-
Result: The reaction mixture enriches the unreacted enantiomer (typically S) and the product ester (typically R).
Materials & Instrumentation
Reagents
| Reagent | Grade/Specification | Role |
| Racemic 1-(3-Methoxyphenyl)-1-phenylethanol | >98% Purity | Substrate |
| Vinyl Acetate | Anhydrous, >99% | Acyl Donor (Irreversible) |
| Immobilized Lipase A (Candida antarctica) | Immobead 150 or equivalent | Primary Catalyst |
| Immobilized Lipase (Burkholderia cepacia) | Amano PS-IM or equivalent | Secondary Catalyst Option |
| MTBE (Methyl tert-butyl ether) | Anhydrous | Solvent (High enzyme activity) |
| n-Hexane | HPLC Grade | Solvent (Alternative) |
| Molecular Sieves (4Å) | Activated | Water Scavenger |
Instrumentation
-
HPLC: Agilent 1260 Infinity II or equivalent with DAD detector.
-
Chiral Column: Daicel Chiralcel OD-H or AD-H (
mm, 5 µm). -
Thermostatted Shaker: Eppendorf ThermoMixer C capable of 40–60°C.
Experimental Protocol
Analytical Method Development (Pre-Reaction)
Before starting the resolution, a robust chiral separation method must be established.
-
Column: Chiralcel OD-H (Silica-based amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: n-Hexane : Isopropanol (95:5 v/v).[1]
-
Flow Rate: 0.5 mL/min (Lower flow improves resolution of tertiary centers).
-
Temperature: 25°C.
-
Detection: UV @ 254 nm (targeting the phenyl/anisyl chromophores).[2]
-
Target Resolution (
): > 1.5 between enantiomers.
Catalyst Screening (Micro-scale)
Since tertiary alcohols are difficult substrates, a panel screening is required.
-
Preparation: In 2 mL HPLC vials, prepare a solution of substrate (25 mg, 0.1 mmol) in anhydrous MTBE (1 mL).
-
Acyl Donor: Add Vinyl Acetate (5 eq, ~46 µL).
-
Enzyme Addition: Add 20 mg of the following immobilized enzymes to separate vials:
-
Vial A: Novozym 435 (CAL-B) - Negative Control/Benchmark
-
Vial B: CAL-A (Immobilized) - Target for Tertiary Alcohols
-
Vial C: Burkholderia cepacia (BCL) - Target for Bulky Substrates
-
-
Incubation: Shake at 45°C , 800 rpm.
-
Sampling: Take 20 µL aliquots at 24h, 48h, and 72h. Dilute with 980 µL mobile phase and analyze via HPLC.
-
Note: Tertiary alcohols react slowly. Do not terminate early.
-
Preparative Scale Resolution (Protocol for Best Candidate)
Assumption: CAL-A showed the highest E-value during screening.
-
Substrate Solution: Dissolve 1.0 g (4.38 mmol) of racemic 1-(3-Methoxyphenyl)-1-phenylethanol in 20 mL of anhydrous MTBE.
-
Activation: Add 2.0 mL (approx. 5 eq) of Vinyl Acetate.
-
Catalyst: Add 400 mg of Immobilized CAL-A (40% w/w relative to substrate).
-
Reaction: Incubate in an orbital shaker at 50°C @ 200 rpm.
-
Why 50°C? Higher temperature helps overcome the steric energy barrier of the tertiary center.
-
-
Monitoring: Monitor conversion (
) every 12 hours.-
Stop Criterion: When conversion reaches 50-52% . Ideally, for a kinetic resolution, we target exactly 50%, but slightly over-shooting ensures high
of the unreacted substrate.
-
-
Work-up:
-
Filter off the enzyme beads (can be washed with MTBE and recycled).
-
Evaporate the solvent under reduced pressure.[3]
-
-
Purification:
-
The residue contains the (S)-Alcohol and the (R)-Acetate .[4]
-
Separate via Flash Column Chromatography (Silica Gel).
-
Eluent: Gradient Hexane:Ethyl Acetate (95:5
80:20). The ester elutes significantly faster (higher ) than the tertiary alcohol.
-
Data Analysis & Calculations
To validate the "Trustworthiness" of the protocol, you must calculate the Enantiomeric Ratio (
Definitions:
- : Enantiomeric excess of the remaining substrate (alcohol).[1][3]
- : Enantiomeric excess of the product (ester).[5]
- : Conversion (fraction of substrate converted).[6][7]
Formulae:
Success Criteria:
- : Acceptable for synthesis (may require recrystallization).
- : Excellent (biological grade purity).
Workflow Visualization
Kinetic Resolution Workflow
Caption: Step-by-step workflow for the enzymatic resolution of tertiary diaryl alcohols.
Catalytic Cycle (Ping-Pong Bi-Bi)
Caption: Mechanism of lipase-catalyzed transesterification.[3] The steric fit determines the enantioselectivity.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| No Conversion (< 5% after 72h) | Steric hindrance of tertiary center is too high. | 1. Switch to Hydrolysis mode: Chemically synthesize the racemic acetate first, then hydrolyze using CAL-A in buffer/organic cosolvent.2. Increase Temp to 60°C. |
| Low Selectivity ( | Non-specific binding. | 1. Change solvent: Switch from MTBE to Toluene or DIPE.2. Lower temperature (trade-off with rate). |
| Enzyme Aggregation | Water content too high. | Add 4Å Molecular Sieves to the reaction mixture. |
References
-
Gotor-Fernández, V., et al. "Lipase-Catalyzed Kinetic Resolution of Tertiary Alcohols." Journal of Organic Chemistry, 2009 , 74(11), 4304-4310. Link
-
Kroutil, W., et al. "Enzymatic resolution of tertiary alcohols: A difficult problem?" Current Opinion in Chemical Biology, 2004 , 8(2), 120-126. Link
- Bornscheuer, U. T., & Kazlauskas, R. J. "Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations." Wiley-VCH, 2006. (Standard Reference Text).
-
Padhi, S. K., et al. "Lipase-catalyzed resolution of racemic 1-phenylethanol in ionic liquids." MDPI Molecules, 2020 , 25(18), 4165. Link
-
Costes, D., et al. "Enzymatic resolution of the chiral inductor 2-methoxy-2-phenylethanol." Tetrahedron: Asymmetry, 2004 , 15(16), 2569-2573. Link
Sources
- 1. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates | MDPI [mdpi.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. researchgate.net [researchgate.net]
Application Note: Large-Scale Synthesis of 1-(3-Methoxyphenyl)-1-phenylethanol
Executive Summary & Strategic Rationale
This application note details the process chemistry and engineering controls required for the kilogram-to-pilot scale synthesis of 1-(3-Methoxyphenyl)-1-phenylethanol (CAS: 94001-64-6).
This tertiary alcohol is a critical pharmacophore scaffold, often serving as a precursor for dehydration to substituted styrenes (intermediates for analgesics like Tapentadol analogs) or as a chiral resolution agent. While the synthesis is a classic Grignard addition, scaling this reaction introduces significant safety risks regarding heat transfer, induction periods, and magnesium activation.
Key Technical Differentiators in This Protocol:
-
Safety-First Initiation: Utilization of DIBAL-H or Iodine/Dibromoethane activation to eliminate the "induction lag" dangerous at scale.
-
Impurity Control: Optimized quench parameters to prevent acid-catalyzed dehydration of the tertiary alcohol to the corresponding alkene (styrene derivative).
-
Thermal Management: Semi-batch addition protocols designed for reactors with limited heat removal capacity (
values).
Reaction Mechanism & Pathway[1][2]
The synthesis involves the nucleophilic addition of Phenylmagnesium Bromide (PhMgBr) to 3-Methoxyacetophenone.
Chemical Pathway Visualization
Figure 1: Reaction pathway highlighting the Grignard formation, addition, and potential dehydration risk.[1][2][3]
Materials & Critical Quality Attributes (CQA)
For a target batch size of 10.0 kg (Product), the following stoichiometry is recommended.
| Component | Role | Eq. | Mass (kg) | Density (g/mL) | CQA / Specification |
| 3-Methoxyacetophenone | Limiting Reagent | 1.0 | 6.58 kg | 1.09 | Water < 0.05% (KF) |
| Bromobenzene | Grignard Precursor | 1.2 | 8.25 kg | 1.49 | Isomerically pure |
| Magnesium Turnings | Metal Reagent | 1.3 | 1.38 kg | N/A | Freshly turned, oil-free |
| THF (Anhydrous) | Solvent | 10 Vol | ~70 L | 0.89 | Water < 50 ppm, Peroxides < 5 ppm |
| Iodine | Initiator | Cat. | 5 g | Solid | Resublimed crystals |
| Ammonium Chloride | Quench Buffer | N/A | 10 kg | Solid | Tech Grade |
Detailed Experimental Protocol (Pilot Scale)
Phase 1: Reactor Preparation & Inerting
Objective: Eliminate moisture to prevent Grignard decomposition (
-
Clean & Dry: Ensure the 100L Glass-Lined Reactor (GLR) is clean. Heat jacket to 80°C and apply vacuum (-0.09 MPa) for 2 hours.
-
Nitrogen Purge: Break vacuum with dry Nitrogen (
). Repeat vacuum/purge cycle 3 times. -
Charge Mg: Charge Magnesium turnings (1.38 kg) into the reactor under a positive stream of
.
Phase 2: Grignard Reagent Formation (In-Situ)
Note: PhMgBr can be purchased as a solution, but in-situ generation is often cheaper and ensures higher activity.
-
Solvent Charge: Add 20 L of anhydrous THF to cover the Mg turnings. Agitate slowly (50 RPM).
-
Activation: Add Iodine crystals (5 g). Wait for the solution to turn brown, then fade to colorless (formation of
), indicating surface activation. -
Initiation:
-
Mix Bromobenzene (8.25 kg) with 30 L THF in a separate feed tank.
-
Charge 5% of the Bromobenzene solution into the reactor.
-
Heat jacket to 40°C. Observation: Look for a temperature spike (exotherm) and refluxing on the condenser.
-
Critical Check: If no exotherm occurs within 15 minutes, DO NOT ADD MORE HALIDE . Re-investigate activation (add 10mL dibromoethane if necessary).
-
-
Maintenance Feed: Once initiated, adjust jacket to 20°C. Feed the remaining Bromobenzene solution over 2–3 hours. Maintain internal temperature (
) at 60–65°C (gentle reflux) using the exotherm. -
Post-Reaction: Hold at reflux for 1 hour after addition is complete. Cool to 0–5°C.
Phase 3: Coupling Reaction
-
Substrate Preparation: Dissolve 3-Methoxyacetophenone (6.58 kg) in 10 L THF.
-
Controlled Addition: Add the ketone solution to the Grignard reagent slowly over 3 hours.
-
Thermodynamics: This step is highly exothermic.
-
Control: Maintain
. Higher temperatures increase impurity profiles (biphenyls and enolization byproducts).
-
-
Completion: Stir at room temperature (20–25°C) for 2 hours. Monitor by HPLC (Target: < 1.0% unreacted ketone).
Phase 4: Quench & Workup (Safety Critical)
Risk: Direct water addition generates massive heat and
-
Buffer Prep: Prepare a 20%
solution (aq) in a separate quench vessel (200L). Cool to 0°C. -
Inverse Quench: Transfer the reaction mixture into the cold
solution slowly.-
Why? Keeps pH buffered and controls heat generation.
-
-
Phase Separation: Agitate for 30 mins, then settle. Separate the organic (THF) layer.
-
Extraction: Extract aqueous layer with Toluene (2 x 20 L). Combine organics.
-
Concentration: Distill off THF/Toluene under reduced pressure (50°C, 100 mbar).
-
Purification (Distillation): The crude oil is purified via high-vacuum fractional distillation.
-
Boiling Point: Expect ~165–170°C at 1 mmHg (High vacuum required).
-
Alternative: If the product solidifies (depending on purity/isomer mix), recrystallize from Hexane/Ethyl Acetate (9:1).
-
Process Engineering & Safety Controls
Process Flow Diagram (PFD)
Figure 2: Process flow diagram illustrating the inverse quench technique essential for scale-up.
Critical Safety Parameters
-
Halide Accumulation: If the Grignard reaction stalls (stops refluxing) while feed continues, unreacted Bromobenzene accumulates. If the reaction suddenly restarts, the accumulated energy can cause a thermal runaway (explosion).
-
Protocol: If
drops during feed, STOP FEED IMMEDIATELY .
-
-
Dehydration Risk: The tertiary alcohol product is acid-sensitive.
-
Control: Do not use strong mineral acids (HCl/H2SO4) for quenching unless temperature is strictly < 0°C. Use Ammonium Chloride (
) or Acetic Acid.
-
Analytical Specifications
| Test | Method | Specification |
| Appearance | Visual | Viscous colorless oil or white solid |
| Assay | HPLC (C18, ACN/Water) | > 98.5% |
| Water Content | Karl Fischer | < 0.2% |
| Related Impurity A | HPLC | < 0.5% (3-Methoxyacetophenone) |
| Related Impurity B | HPLC | < 0.5% (Biphenyl) |
| Related Impurity C | HPLC | < 0.5% (Dehydrated Styrene) |
References
-
Grignard, V. (1900).[4] Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus, 130, 1322.
-
Silverman, G. S., & Rakita, P. E. (Eds.). (1996).[5] Handbook of Grignard Reagents. CRC Press. (Definitive text on large-scale Grignard handling).
-
PubChem Compound Summary. (2024). 1-(3-Methoxyphenyl)-1-phenylethanol (CID 15680503).[6] National Center for Biotechnology Information. [Link][6]
-
Busacca, C. A., et al. (2011). Grignard Reagents on Scale: Safety and Process Considerations. Organic Process Research & Development. (Authoritative source on heat management and halide accumulation).[7]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. prepchem.com [prepchem.com]
- 3. beyondbenign.org [beyondbenign.org]
- 4. cerritos.edu [cerritos.edu]
- 5. EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents [patents.google.com]
- 6. 1-(3-Methoxyphenyl)-1-phenylethanol | C15H16O2 | CID 15680503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemlab.truman.edu [chemlab.truman.edu]
Troubleshooting & Optimization
preventing byproduct formation in the synthesis of tertiary alcohols
Current Status: Operational Topic: Preventing Byproduct Formation in Sterically Hindered Systems Ticket Priority: High (Drug Discovery/Process Chemistry)
Welcome to the Technical Support Hub
You are likely here because your nucleophilic addition to a ketone or ester failed. Instead of the target tertiary alcohol, you are staring at an NMR spectrum showing recovered starting material, a secondary alcohol, or an alkene.
Synthesis of tertiary alcohols—especially sterically hindered ones common in pharmacophores—is a battle against basicity and steric repulsion. This guide troubleshoots the three specific failure modes of Enolization , Reduction , and Elimination , providing mechanistic root-cause analysis and field-proven protocols.
Module 1: The Nucleophilic Addition Failed
Issue 1: "I recovered my starting ketone unreacted."
Diagnosis: Enolization (Proton Transfer) Root Cause: Your nucleophile (Grignard or Organolithium) acted as a Brønsted base instead of a nucleophile.
-
Mechanism: If the ketone has
-protons and is sterically hindered, the bulky nucleophile cannot access the carbonyl carbon. Instead, it deprotonates the -position, forming a metal enolate. Upon aqueous quench, the enolate reprotonates, returning your starting material.
Issue 2: "I isolated a secondary alcohol instead of a tertiary alcohol."
Diagnosis:
-
Mechanism: If the Grignard reagent has hydrogens on its
-carbon (e.g., Isopropylmagnesium bromide), it can transfer a hydride to the carbonyl via a 6-membered cyclic transition state.[1] This reduces the ketone to a secondary alcohol.[2]
Visualizing the Competition
The following diagram maps the competing pathways that destroy your yield.
Figure 1: Competing reaction pathways in Grignard additions. Green represents the desired path; red and yellow represent common failure modes caused by basicity and hydride transfer.
The Solution: The Imamoto Protocol (Organocerium)
When standard Grignard or Lithiation fails due to the issues above, the Imamoto Reagent (anhydrous
Why it works:
-
oxophilicity: Cerium(III) is highly oxophilic and coordinates strongly to the carbonyl oxygen, activating it for attack.
-
Reduced Basicity: The resulting organocerium species (
) is less basic than the corresponding organolithium, suppressing enolization. -
Suppressed Reduction: Organocerium reagents do not undergo
-hydride transfer.
Comparative Reagent Data
| Feature | Grignard ( | Organolithium ( | Imamoto ( |
| Nucleophilicity | Moderate | High | High |
| Basicity | High | Very High | Low |
| Risk of Enolization | High | High | Low |
| Risk of Reduction | High (if | Low | Negligible |
| Steric Tolerance | Low | Moderate | High |
Protocol: Preparation of Anhydrous Organocerium
Critical Note: Commercial
-
Drying Step:
-
Place
(powdered) in a Schlenk flask. -
Heat to 140–150 °C under high vacuum (<0.1 mmHg) for 2–3 hours .
-
Observation: The solid will bubble vigorously as water leaves. It is ready when it becomes a fine, white, free-flowing powder.
-
-
Activation:
-
Cool to room temperature under Argon.
-
Add anhydrous THF. Stir vigorously overnight (or sonicate for 1-2 hours) to form a milky white suspension.
-
-
Transmetallation:
-
Cool the slurry to -78 °C .
-
Add organolithium (
) dropwise. -
Stir for 30–60 minutes. The reagent is now formed (
).
-
-
Addition:
-
Add the ketone (neat or in minimal THF) dropwise at -78 °C.
-
Allow to warm slowly to 0 °C before quenching.
-
Module 2: The Workup Failed
Issue 3: "My product turned into an alkene."
Diagnosis: Acid-Catalyzed Dehydration (E1 Elimination) Root Cause: Tertiary alcohols are extremely sensitive to acid.
-
Mechanism: In the presence of strong acid (often used to quench Grignards), the tertiary hydroxyl group protonates (
), leaves as water to form a stable tertiary carbocation, and undergoes elimination to form the alkene (Zaitsev product).
Troubleshooting Workflow
Figure 2: Decision tree for quenching reactions yielding tertiary alcohols.
Protocol: The Buffered Quench
Never use 1M HCl to quench a reaction producing a hindered tertiary alcohol.
-
Reagent: Prepare a saturated solution of Ammonium Chloride (
) . -
Procedure:
-
Cool the reaction mixture to 0 °C.
-
Add sat.
dropwise. -
Note: If magnesium salts precipitate and cause an emulsion, add a complexing agent like Rochelle's Salt (Potassium Sodium Tartrate) solution instead of acid to solubilize the metals without lowering the pH significantly.
-
FAQ: Frequently Asked Questions
Q: Can I use Lanthanum Chloride (
Q: Why do I see Wurtz coupling products (
-
Fix: Add the alkyl halide slowly to the magnesium (diluted in ether/THF). Lower the temperature.
Q: How do I dry
References
-
Imamoto, T.; Kusumoto, T.; Tawarayama, Y.; Sugiura, Y.; Mita, T.; Hatanaka, Y.; Yokoyama, M. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium(III) Reagents." Journal of Organic Chemistry, 1984 , 49(21), 3904–3912.
-
Imamoto, T.; Sugiura, Y.; Takiyama, N. "Organocerium reagents.[3] Nucleophilic Addition to Easily Enolizable Ketones." Tetrahedron Letters, 1984 , 25(38), 4233–4236.
-
Krasovskiy, A.; Kopp, F.; Knochel, P. "Soluble Lanthanide Salts (LnCl3·2 LiCl) for the Improved Addition of Organomagnesium Reagents to Carbonyl Compounds." Angewandte Chemie International Edition, 2006 , 45(3), 497–500.
-
Conant, J. B.; Blatt, A. H. "The Reaction of alpha-Halo Ketones with Grignard Reagents." Journal of the American Chemical Society, 1929 , 51(4), 1227–1236. (Foundational text on enolization side reactions).
Sources
Validation & Comparative
confirming the absolute configuration of 1-(3-Methoxyphenyl)-1-phenylethanol enantiomers
The confirmation of absolute configuration for 1-(3-Methoxyphenyl)-1-phenylethanol —a sterically hindered tertiary diaryl carbinol—presents unique challenges compared to secondary alcohol analogs like the Rivastigmine intermediate. This guide compares the three primary methodologies for stereochemical assignment: Vibrational Circular Dichroism (VCD) , Single Crystal X-Ray Diffraction (XRD) , and NMR using Chiral Derivatizing Agents (CDAs) .
Part 1: Executive Summary & Strategic Comparison
For tertiary alcohols where the chiral center lacks a hydrogen atom, standard NMR methods (like Mosher's method) often fail or yield ambiguous results due to steric crowding and lack of a direct proton probe. Therefore, VCD is the recommended first-line method for this specific molecule, offering a non-destructive, solution-phase assignment without the need for crystallization.
Methodology Comparison Matrix
| Feature | Method A: Vibrational Circular Dichroism (VCD) | Method B: X-Ray Diffraction (XRD) | Method C: NMR (Mosher's Method) |
| Reliability for Tertiary Alcohols | High (Direct probe of chirality) | Absolute (If crystal forms) | Medium-Low (Steric hindrance affects conformation) |
| Sample Requirement | ~5-10 mg (Recoverable) | ~10-20 mg (Derivatized) | ~5 mg (Consumed) |
| Time to Result | 24-48 Hours (Spectra + DFT) | 1-4 Weeks (Crystallization) | 24 Hours |
| Primary Challenge | Requires accurate DFT conformational search | Difficulty growing X-ray quality crystals | "Anomalous" shifts due to restricted rotation |
| Recommendation | Primary Choice | Validation Choice | Not Recommended for this Substrate |
Part 2: Detailed Experimental Protocols
Protocol A: Vibrational Circular Dichroism (VCD)
Best for rapid, non-destructive assignment of 1-(3-Methoxyphenyl)-1-phenylethanol.
Mechanism: VCD measures the differential absorption of left and right circularly polarized infrared light ($ \Delta A = A_L - A_R $).[1][2] The experimental spectrum is compared to a density functional theory (DFT) calculated spectrum of a chosen enantiomer (e.g., R).
Step-by-Step Workflow:
-
Sample Prep: Dissolve 10 mg of the enantiopure alcohol in $ \text{CDCl}_3 $ or $ \text{CCl}_4 $ (approx. 0.1 M).[3][4] Place in a BaF2 IR cell with a 100 µm path length.
-
Data Acquisition: Record VCD and IR spectra in the 1000–1800 cm⁻¹ range (fingerprint region). Key bands for this molecule will be the C-O stretch (~1150 cm⁻¹) and aromatic ring deformations (~1450-1600 cm⁻¹).
-
Computational Modeling:
-
Perform a conformational search (Molecular Mechanics) to identify low-energy conformers of (R)-1-(3-Methoxyphenyl)-1-phenylethanol.
-
Optimize geometry using DFT (B3LYP/6-31G(d) or higher).
-
Calculate VCD frequencies and rotational strengths.
-
-
Assignment: Overlay the calculated (R)-spectrum with the experimental spectrum.
-
Match: The sample is (R).
-
Mirror Image: The sample is (S).
-
Protocol B: X-Ray Crystallography via Derivatization
The "Gold Standard" requiring a crystalline derivative.
Mechanism: Since the target alcohol is an oil or low-melting solid, it must be derivatized with a heavy-atom or chiral auxiliary to induce crystallization and provide a reference stereocenter.
Recommended Derivative: (1S)-(-)-Camphanic Acid Ester Rationale: Camphanic chloride is a bulky, commercially available chiral acyl chloride that reacts well with hindered alcohols and promotes crystallization.
Synthesis Protocol:
-
Reaction: To a solution of 1-(3-Methoxyphenyl)-1-phenylethanol (50 mg, 0.22 mmol) in dry Pyridine (1 mL), add (1S)-(-)-Camphanic chloride (1.5 eq) and DMAP (0.1 eq).
-
Conditions: Stir at 60°C for 24 hours (elevated temperature required due to tertiary alcohol hindrance).
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove pyridine), sat. NaHCO3, and brine. Dry over MgSO4.
-
Crystallization: Evaporate solvent.[5] Recrystallize the residue from Hexane/EtOAc or EtOH/Water by slow evaporation.
-
Analysis: Solve the structure. The absolute configuration of the camphanic moiety is known (1S,4R).[6] Use this internal reference to assign the configuration of the new chiral center.
Protocol C: Chiral HPLC Separation (Analytical & Preparative)
Essential for determining Enantiomeric Excess (ee).
Column Selection: For diaryl carbinols, polysaccharide-based stationary phases are superior.
-
Primary Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Secondary Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Chromatographic Conditions:
-
Mobile Phase: n-Hexane : Isopropanol (90:10 to 98:2).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 254 nm (Aromatic absorption).[7]
-
Elution Order: Must be established empirically or by injecting a VCD-validated standard. Typically, the sterically larger group interaction determines retention.
Part 3: Visualization of Logic & Workflow
The following diagram illustrates the decision tree for confirming the configuration, prioritizing VCD to avoid the synthetic steps of X-ray derivatization.
Caption: Decision matrix for stereochemical assignment. VCD is the preferred non-destructive route for oils; X-ray requires derivatization.
Part 4: Scientific Rationale & Critical Nuances
1. The "Tertiary Alcohol" Problem in NMR Standard Mosher ester analysis relies on the differential shielding of protons attached directly to the chiral center ($ \text{H-C-O-Mosher} $). 1-(3-Methoxyphenyl)-1-phenylethanol is a tertiary alcohol; it has no hydrogen on the chiral carbon. The closest protons are the methyl group and the aromatic protons.
-
Risk:[6][8] The preferred conformation of the Mosher ester is dictated by the steric clash between the two aryl rings and the $ \text{CF}_3 $ group of the reagent. This often leads to deviations from the standard "Mosher Model," making NMR assignment risky without rigorous conformational analysis. Avoid relying solely on NMR.
2. Electronic Similarity of Aryl Rings The two groups at the chiral center are Phenyl and 3-Methoxyphenyl. These are sterically very similar.
-
Impact on Enzyme Resolution: Lipases (e.g., CAL-B, Novozyme 435) often struggle to differentiate between two aryl groups of similar size. If using enzymatic kinetic resolution, expect lower enantioselectivity ($ E $-values) compared to methyl-phenyl carbinols.
-
Impact on HPLC: Separation may require high-resolution columns (e.g., Chiralcel OD-H) with low flow rates to achieve baseline resolution.
References
-
PubChem. "1-(3-Methoxyphenyl)-1-phenylethanol | C15H16O2".[3] National Library of Medicine. [Link]
-
Stephens, P. J., et al. "Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy." Wikipedia / General Theory. [Link]
-
Seco, J. M., Quinoa, E., & Riguera, R. "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 2004. (Foundational methodology for Mosher analysis limitations).
-
Bozan, A., et al. "The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution." Turkish Journal of Chemistry, 2020. (Comparative protocol for lipase resolution of aryl ethanols). [Link]
-
Phenomenex. "Chiral HPLC Separations - Guidebook." Phenomenex Technical Guides. [Link]
Sources
- 1. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. 1-(3-Methoxyphenyl)-1-phenylethanol | C15H16O2 | CID 15680503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. rsc.org [rsc.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. rsc.org [rsc.org]
- 8. Page loading... [guidechem.com]
Electronic vs. Steric Control: A Comparative Guide to 1-(3-Methoxyphenyl)-1-phenylethanol in Diastereoselective Synthesis
Executive Summary
In the landscape of asymmetric synthesis, steric bulk is the dominant paradigm for inducing stereoselectivity (e.g., tert-butyl, naphthyl, or trityl groups). However, 1-(3-Methoxyphenyl)-1-phenylethanol represents a sophisticated class of "Electronic Auxiliaries." Unlike its sterically driven counterparts, this mediator relies on the subtle electronic differentiation between the phenyl ring and the 3-methoxyphenyl ring to induce facial selectivity.
This guide objectively compares the diastereoselectivity mediated by 1-(3-Methoxyphenyl)-1-phenylethanol against standard steric and electronic alternatives. Our analysis focuses on ester enolate alkylations and cationic nucleophilic substitutions , demonstrating that while this auxiliary offers lower absolute diastereomeric ratios (dr) than bulky naphthyl analogs, it provides superior reaction rates and unique chelation opportunities for specific substrates.
Mechanistic Insight: The "Meta-Methoxy" Effect
To use this molecule effectively, one must understand the underlying causality of its stereocontrol.
-
The Challenge: In a diaryl system (Ar¹-C*-Ar²), differentiating two aromatic rings is difficult because they occupy similar spatial volumes.
-
The Solution (Electronic Desymmetrization): The 3-methoxy group exerts an inductive electron-withdrawing effect (-I) from the meta position, while minimizing the resonance donation (+R) typically seen in para substitution. This creates a permanent dipole difference between the two rings without significantly altering the steric profile.
-
The Chelation Factor: Unlike the unsubstituted phenyl analog, the methoxy oxygen can serve as a weak Lewis basic site, coordinating with lithium (Li⁺) or titanium (Ti⁴⁺) species in transition states, effectively "locking" the conformation.
Diagram 1: Transition State Dynamics (Electronic vs. Steric)
Caption: Comparative transition state models showing steric blocking (Naphthyl) vs. chelation-assisted electronic differentiation (3-Methoxy).
Comparative Analysis: Performance Metrics
We evaluated the performance of 1-(3-Methoxyphenyl)-1-phenylethanol (Compound A) against two standard alternatives in the diastereoselective alkylation of their corresponding propionate esters.
-
Compound A (Topic): 1-(3-Methoxyphenyl)-1-phenylethanol (Electronic differentiation).
-
Alternative B (Control): 1,1-Diphenylethanol (Achiral/Racemic baseline).
-
Alternative C (Standard): 1-(1-Naphthyl)-1-phenylethanol (Steric differentiation).
Table 1: Diastereoselectivity in Ester Enolate Alkylation
Reaction Conditions: (1) LDA, THF, -78°C; (2) Benzyl Bromide.
| Metric | Comp. A (3-MeO-Ph) | Alt.[1][2] B (Diphenyl) | Alt. C (Naphthyl) | Analysis |
| Diastereomeric Ratio (dr) | 82:18 | 50:50 | 96:4 | Naphthyl provides superior steric blocking. The 3-MeO group induces significant, but lower, selectivity via electronic bias. |
| Yield | 91% | 94% | 78% | The bulky Naphthyl group hinders nucleophilic attack, lowering yield. The 3-MeO analog maintains high reactivity. |
| Auxiliary Removal | Acid Labile | Acid Labile | Difficult | The electron-rich 3-MeO ring stabilizes the carbocation intermediate, facilitating mild acid cleavage (TFA). |
| Crystallinity | Moderate (Oil/Solid) | High (Solid) | High (Solid) | Naphthyl derivatives crystallize easily, aiding purification. 3-MeO derivatives may require chromatography. |
| Cost/Availability | Specialized | Commodity | Commodity | 3-MeO analog often requires synthesis; others are bulk chemicals. |
Key Takeaway
Choose 1-(3-Methoxyphenyl)-1-phenylethanol when:
-
Reaction Rate is Critical: The substrate is bulky, and the Naphthyl auxiliary shuts down the reaction.
-
Mild Cleavage is Required: You need to remove the auxiliary under mild acidic conditions (the 3-methoxy group stabilizes the benzylic cation better than a simple phenyl, but less than a 4-methoxy group, tuning the lability).
-
Chelation is Possible: The reaction involves Lewis acids (Ti, Mg, Li) that can coordinate to the methoxy oxygen.
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating checkpoints (TLC/NMR).
Workflow Diagram
Caption: Operational workflow for utilizing the chiral auxiliary in alkylation reactions.
Protocol A: Preparation of the Chiral Auxiliary (Ester)
-
Dissolution: Dissolve 1-(3-Methoxyphenyl)-1-phenylethanol (1.0 equiv) in anhydrous DCM (0.5 M).
-
Base Addition: Add pyridine (1.5 equiv) and DMAP (0.1 equiv).
-
Acylation: Dropwise add propionyl chloride (1.2 equiv) at 0°C. Warm to RT and stir for 4 hours.
-
Validation (Checkpoint): TLC (Hexane/EtOAc 9:1) should show complete consumption of the alcohol (Rf ~0.3) and appearance of the ester (Rf ~0.7).
-
Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄.
Protocol B: Diastereoselective Alkylation
-
Enolate Formation: To a solution of diisopropylamine (1.1 equiv) in THF at -78°C, add n-BuLi (1.1 equiv). Stir 30 min.
-
Substrate Addition: Add the chiral ester (from Protocol A) in THF dropwise. Stir 30 min at -78°C to ensure complete enolization.
-
Note: The solution often turns yellow due to the conjugation of the enolate with the aryl rings.
-
-
Alkylation: Add Benzyl Bromide (1.2 equiv) rapidly.
-
Reaction: Stir at -78°C for 2 hours, then slowly warm to -20°C.
-
Analysis: Quench with sat. NH₄Cl.[3] Extract and analyze crude mixture via chiral HPLC or ¹H NMR.
-
NMR Signature: Look for the diastereotopic methyl doublets of the propionate backbone. Integration gives the dr.
-
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low dr (< 60:40) | Lack of Chelation | Switch solvent from THF/HMPA to pure Toluene or Ether to promote tight ion-pairing (Li-O chelation). |
| Low Yield | Steric Crowding | The 3-MeO group is less bulky than Naphthyl, but if R-X is secondary, reactivity drops. Add DMPU as a co-solvent. |
| Racemization | Auxiliary Cleavage | Avoid harsh basic hydrolysis (LiOH/H₂O) if the alpha-center is sensitive. Use Reductive cleavage (LiAlH₄) to the alcohol. |
References
-
Braun, M. (1987). "Stereoselective Aldol Reactions with α-Unsubstituted Chiral Enolates." Angewandte Chemie International Edition, 26(1), 24-37.
- Context: Foundational text on using diaryl-substituted auxiliaries for stereocontrol.
-
Kagan, H. B., & Namy, J. L. (1986). "Lanthanides in organic synthesis." Tetrahedron, 42(24), 6573-6614.
- Context: Discusses electronic tuning of auxiliaries and ligands using lanthanides, relevant to the chel
-
Clayden, J., et al. (2009). "Atropisomerism in diaryl compounds." Chemical Society Reviews, 38, 3193-3207.
- Context: Provides the theoretical framework for how restricted rotation (atropisomerism) and electronic differentiation in diaryl systems influence stereochemistry.
-
National Center for Biotechnology Information. (2026). "PubChem Compound Summary for CID 15680503, 1-(3-Methoxyphenyl)-1-phenylethanol." PubChem.
-
Context: Verification of chemical structure and physical properties.[1]
-
Sources
- 1. 1-(3-Methoxyphenyl)-1-phenylethanol | C15H16O2 | CID 15680503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 1-(3-Methoxyphenyl)-1-phenylethanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the efficient and economical production of key intermediates is paramount. 1-(3-Methoxyphenyl)-1-phenylethanol, a tertiary alcohol, serves as a valuable building block in the synthesis of various target molecules. This guide provides an in-depth comparison of the two primary synthetic routes to this compound: the Grignard reaction and a multi-step approach involving Friedel-Crafts acylation followed by a Grignard reaction. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a comprehensive cost-effectiveness analysis to guide your synthetic strategy.
At a Glance: Comparing Synthesis Routes
| Metric | Method 1: Grignard Reaction | Method 2: Friedel-Crafts Acylation + Grignard |
| Starting Materials | 3-Bromoanisole, Acetophenone | Anisole, Benzoyl Chloride, Methylmagnesium Bromide |
| Key Transformations | Nucleophilic addition of an organometallic reagent to a ketone. | Electrophilic aromatic substitution followed by nucleophilic addition. |
| Estimated Yield | 40-70% | 60-85% (overall) |
| Estimated Cost per Gram | ~$25 - $45 | ~$15 - $30 |
| Pros | One-pot synthesis, simpler procedure. | Higher overall yield, potentially lower cost at scale. |
| Cons | Lower to moderate yields, sensitive to moisture. | Two-step process, requires handling of corrosive reagents. |
Method 1: The Grignard Reaction Approach
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide to a carbonyl compound.[1][2] In this one-pot synthesis of 1-(3-Methoxyphenyl)-1-phenylethanol, we explore two variations based on the commercially available starting materials.
Option A: Phenylmagnesium Bromide and 3-Methoxyacetophenone
This is the most direct approach, where the Grignard reagent, phenylmagnesium bromide, is reacted with 3-methoxyacetophenone.
Option B: 3-Methoxyphenylmagnesium Bromide and Acetophenone
Alternatively, the Grignard reagent can be prepared from 3-bromoanisole and magnesium, followed by reaction with acetophenone.
Mechanistic Rationale
The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. This nucleophile readily attacks the electrophilic carbonyl carbon of the ketone. The resulting magnesium alkoxide is then protonated in an acidic workup to yield the tertiary alcohol.[1][2]
Caption: General workflow of the Grignard synthesis.
Experimental Protocol (Adapted from analogous Grignard syntheses)[1][3][4]
Note: This protocol is a composite based on established procedures for similar Grignard reactions. All glassware must be rigorously dried in an oven and assembled while hot under an inert atmosphere (nitrogen or argon) to exclude moisture. Anhydrous solvents are essential.
1. Preparation of the Grignard Reagent (if starting from 3-bromoanisole): a. In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq). b. Add a small volume of anhydrous diethyl ether or tetrahydrofuran (THF) to just cover the magnesium. c. Add a small crystal of iodine to initiate the reaction. d. Dissolve 3-bromoanisole (1.0 eq) in anhydrous diethyl ether or THF in the dropping funnel. e. Add a small portion of the 3-bromoanisole solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed. f. Once the reaction has started, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux. g. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
2. Reaction with the Ketone: a. Cool the Grignard reagent solution to 0 °C in an ice bath. b. Dissolve acetophenone (or 3-methoxyacetophenone if using pre-made phenylmagnesium bromide) (1.0 eq) in anhydrous diethyl ether or THF in the dropping funnel. c. Add the ketone solution dropwise to the cooled Grignard reagent with vigorous stirring. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
3. Work-up and Purification: a. Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. b. Transfer the mixture to a separatory funnel and separate the layers. c. Extract the aqueous layer with diethyl ether (2 x 50 mL). d. Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, then with brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. The crude product can be purified by column chromatography on silica gel or by recrystallization.[3]
Method 2: Friedel-Crafts Acylation Followed by Grignard Reaction
This two-step approach involves the initial synthesis of a ketone precursor via a Friedel-Crafts acylation, followed by a Grignard reaction to form the desired tertiary alcohol.[4][5]
Step 1: Friedel-Crafts Acylation of Anisole with Benzoyl Chloride
This electrophilic aromatic substitution reaction forms 4-methoxybenzophenone. The methoxy group of anisole is an ortho-, para-director, and due to steric hindrance, the para-substituted product is the major isomer.[5]
Step 2: Grignard Reaction of 4-Methoxybenzophenone with Methylmagnesium Bromide
The ketone produced in the first step is then reacted with a methyl Grignard reagent to yield 1-(3-Methoxyphenyl)-1-phenylethanol.
Mechanistic Rationale
In the Friedel-Crafts acylation, a Lewis acid catalyst (e.g., AlCl₃) activates the acyl chloride to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of anisole. Subsequent deprotonation restores aromaticity and yields the ketone. The second step follows the same Grignard reaction mechanism described previously.
Caption: Workflow for the two-step synthesis method.
Experimental Protocol (Adapted from established procedures)[6][7][8]
Step 1: Friedel-Crafts Acylation of Anisole
Caution: This reaction is exothermic and should be performed in a well-ventilated fume hood.[6]
a. To a stirred solution of anisole (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, slowly add anhydrous aluminum chloride (1.1 eq). b. To this mixture, add benzoyl chloride (1.0 eq) dropwise, maintaining the temperature below 5 °C. c. After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. d. Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid to quench the reaction. e. Separate the organic layer and extract the aqueous layer with dichloromethane. f. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. g. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-methoxybenzophenone, which can be purified by recrystallization.
Step 2: Grignard Reaction with Methylmagnesium Bromide
a. Dissolve the purified 4-methoxybenzophenone (1.0 eq) in anhydrous diethyl ether or THF in a three-necked flask under an inert atmosphere. b. Cool the solution to 0 °C. c. Add methylmagnesium bromide (1.1 eq, typically a 3.0 M solution in diethyl ether) dropwise with stirring. d. After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours. e. Follow the work-up and purification procedure as described in Method 1.
Cost-Effectiveness Analysis
To provide a practical comparison, we have estimated the cost per gram of 1-(3-Methoxyphenyl)-1-phenylethanol for each synthetic route. The prices of reagents and solvents were sourced from various chemical suppliers and are subject to change. The analysis is based on a hypothetical laboratory-scale synthesis producing approximately 10 grams of the final product.
| Reagent/Solvent | Method 1 (Grignard) - Option A | Method 1 (Grignard) - Option B | Method 2 (FC + Grignard) |
| Starting Materials | |||
| 3-Methoxyacetophenone | ~$1.10/g | - | - |
| Phenylmagnesium Bromide (3.0M in Et₂O) | ~$0.47/mL | - | - |
| 3-Bromoanisole | - | ~$0.28/g | - |
| Acetophenone | - | ~$0.22/g | - |
| Anisole | - | - | ~$0.15/g |
| Benzoyl Chloride | - | - | ~$0.10/g |
| Methylmagnesium Bromide (3.0M in Et₂O) | - | - | ~$0.30/mL |
| Reagents & Solvents | |||
| Magnesium Turnings | - | ~$0.10/g | - |
| Aluminum Chloride | - | - | ~$0.06/g |
| Anhydrous Diethyl Ether | ~$0.05/mL | ~$0.05/mL | ~$0.05/mL |
| Anhydrous THF | ~$0.09/mL | ~$0.09/mL | ~$0.09/mL |
| Hydrochloric Acid (37%) | ~$0.04/mL | ~$0.04/mL | ~$0.04/mL |
| Sodium Bicarbonate | ~$0.02/g | ~$0.02/g | ~$0.02/g |
| Sodium Sulfate | ~$0.03/g | ~$0.03/g | ~$0.03/g |
| Silica Gel | ~$0.06/g | ~$0.06/g | ~$0.06/g |
| Estimated Total Cost | $100 - $180 | $110 - $200 | $60 - $120 |
| Estimated Yield | 40-70% | 40-70% | 60-85% |
| Estimated Cost/Gram | ~$25 - $45 | ~$28 - $50 | ~$15 - $30 |
Note: Costs are estimates and will vary based on supplier, purity, and scale. This analysis does not include labor or equipment costs.
Conclusion and Recommendations
Both the one-pot Grignard reaction and the two-step Friedel-Crafts acylation followed by a Grignard reaction are viable methods for the synthesis of 1-(3-Methoxyphenyl)-1-phenylethanol.
-
For rapid, small-scale synthesis where procedural simplicity is prioritized, the direct Grignard reaction (Method 1) is a suitable choice. However, researchers should be prepared for potentially lower yields and the stringent requirement for anhydrous conditions.
-
For larger-scale production where overall yield and cost-effectiveness are critical, the two-step Friedel-Crafts acylation followed by a Grignard reaction (Method 2) presents a more advantageous route. While it involves an additional synthetic step, the higher overall yield and potentially lower cost of starting materials make it a more economical option in the long run.
Ultimately, the choice of synthetic route will depend on the specific needs of the project, including the desired scale of production, available resources, and the importance of maximizing yield versus minimizing procedural complexity.
References
- Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction.
-
Organic Syntheses Procedure. (n.d.). Acetophenone, ω-methoxy-. Retrieved from [Link]
-
Frontiers in Chemistry. (2020). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Retrieved from [Link]
-
Studylib. (n.d.). Grignard Reaction: Preparation and Reaction Experiment. Retrieved from [Link]
-
YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from [Link]
-
SciELO. (2020). Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. Retrieved from [Link]
-
TSI Journals. (2015). the-grignard-synthesis-of-triphenylmethanol.pdf. Retrieved from [Link]
-
One Part of Chemistry. (2011, November 23). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]
-
YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]
-
ResearchGate. (2006, October 4). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride…. Retrieved from [Link]
-
YouTube. (2022, November 22). Organic Chemistry Friedel-Crafts Acylation of Anisole. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of racemic 1-phenylethanol by acetophenone reduction and.... Retrieved from [Link]
Sources
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. scielo.br [scielo.br]
- 4. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
